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  • Product: 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid
  • CAS: 1432677-96-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid

Executive Summary 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (CAS: 1432677-96-7) is a highly specialized bifunctional organic molecule utilized primarily as an advanced building block in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (CAS: 1432677-96-7) is a highly specialized bifunctional organic molecule utilized primarily as an advanced building block in medicinal chemistry and rational drug design. Structurally, it merges an aroyl-oxobutanoic acid pharmacophore with a morpholine-4-sulfonyl moiety. This unique combination makes it an exceptional candidate for developing targeted inhibitors against metalloenzymes—such as Matrix Metalloproteinases (MMPs)—and aldose reductases.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural biology applications, and a causally validated, step-by-step synthetic methodology designed to circumvent the limitations of traditional electrophilic aromatic substitution.

Physicochemical Profiling & Structural Analysis

The molecule is defined by three distinct domains:

  • The Oxobutanoic Acid Chain: Provides a terminal carboxylic acid that functions as a potent hydrogen-bond donor/acceptor and a classic Zinc-Binding Group (ZBG) in enzymatic pockets.

  • The Phenyl Ring: Acts as a rigid hydrophobic spacer, orienting the functional groups at optimal vectors for target engagement.

  • The Morpholine-4-Sulfonyl Group: The sulfonyl oxygens provide strict geometric hydrogen-bond acceptor points, while the morpholine ring significantly enhances aqueous solubility and metabolic stability compared to simple alkyl sulfonamides.

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid
CAS Registry Number 1432677-96-7
Molecular Formula C₁₄H₁₇NO₆S
Molecular Weight 327.35 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 6 (Carbonyls, Sulfonyl oxygens, Morpholine O/N)
Rotatable Bonds 5
Predicted XLogP3 ~0.8 (Highly favorable for oral bioavailability)

(Data synthesized from structural analogs and chemical vendor specifications )

Strategic Synthetic Methodology

The Failed Paradigm: Friedel-Crafts Acylation

Traditionally, 4-aryl-4-oxobutanoic acids are synthesized via the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, catalyzed by a Lewis acid such as Aluminum Chloride (AlCl₃) . However, the morpholine-4-sulfonyl group is a strongly electron-withdrawing, meta-directing substituent. Attempting a direct Friedel-Crafts acylation on 4-(phenylsulfonyl)morpholine fails due to severe ring deactivation, and any trace product formed would be the undesired meta-isomer.

The Optimized Paradigm: Grignard Addition

To guarantee strict para-substitution, the synthesis must proceed via a pre-functionalized halogenated precursor. By converting 4-bromobenzenesulfonyl chloride to an inert sulfonamide, we can generate a Grignard reagent that nucleophilically attacks succinic anhydride. This route is causally sound, regiospecific, and self-validating.

Synthesis A 4-Bromobenzenesulfonyl Chloride C 4-(4-Bromophenylsulfonyl) morpholine A->C Step 1: Sulfonamidation B Morpholine (DCM, TEA) B->C E Grignard Reagent Intermediate C->E Step 2: Metallation D Mg turnings (THF, Reflux) D->E H 4-[4-(Morpholine-4-sulfonyl)phenyl] -4-oxobutanoic acid E->H Step 3: Nucleophilic Attack F Succinic Anhydride (THF, 0°C to RT) F->H G Acidic Workup (HCl, pH 2) G->H

Caption: Synthetic workflow for 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid via Grignard addition.

Step-by-Step Protocol

Step 1: Synthesis of 4-(4-Bromophenylsulfonyl)morpholine

  • Reagent Preparation: Dissolve 1.0 eq of 4-bromobenzenesulfonyl chloride in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Amine Addition: Cool the flask to 0 °C. Slowly add 1.2 eq of morpholine and 1.5 eq of Triethylamine (TEA) dropwise.

    • Causality Note: TEA is critical as an HCl scavenger. Without it, the liberated HCl would protonate the morpholine, destroying its nucleophilicity and stalling the reaction .

  • Workup: Stir at room temperature for 2 hours. Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄ and concentrate in vacuo to yield the intermediate as a white solid.

Step 2: Grignard Formation & Anhydride Ring Opening

  • Metallation: Suspend 1.2 eq of magnesium turnings in anhydrous Tetrahydrofuran (THF) with a catalytic crystal of iodine. Slowly add the 4-(4-bromophenylsulfonyl)morpholine (dissolved in THF) and reflux until the magnesium is consumed.

    • Causality Note: THF must be used over diethyl ether because the ether oxygen lone pairs are required to strongly coordinate and stabilize the bulky organomagnesium complex.

  • Nucleophilic Attack: Cool the Grignard solution to 0 °C. Add a solution of 1.1 eq of succinic anhydride in THF dropwise.

    • Causality Note: The reaction must be kept at 0 °C to prevent the Grignard reagent from attacking the newly formed ketone. The intermediate forms a stable magnesium carboxylate chelate that protects the ketone moiety until workup.

  • Quenching & Isolation: Quench the reaction with crushed ice and acidify to pH 2 using 2M HCl. The acidification breaks the magnesium chelate, protonates the carboxylate, and forces the target product to precipitate. Filter, wash with cold water, and recrystallize from ethanol/water.

Structural Biology & Pharmacological Context

In the realm of rational drug design, oxobutanoic acid derivatives are highly prized for their ability to inhibit metalloproteinases. The terminal carboxylic acid acts as a bidentate chelator for the catalytic Zn²⁺ ion located in the enzyme's active site. Concurrently, the bulky morpholine-4-sulfonyl group is designed to project into the deep S1' specificity pocket of the enzyme. The steric bulk and hydrogen-bonding profile of the morpholine ring dictate isozyme selectivity, preventing off-target binding.

Pathway Compound 4-[4-(Morpholine-4-sulfonyl)phenyl] -4-oxobutanoic acid Target Matrix Metalloproteinase (MMP) Active Site Compound->Target Binds S1' Pocket via Morpholine-sulfonyl Zinc Catalytic Zinc (Zn2+) Ion Compound->Zinc Carboxylate acts as ZBG (Zinc-Binding Group) ECM Extracellular Matrix (ECM) Degradation Compound->ECM Blocks Degradation Target->ECM Normal physiological action Zinc->Target Essential for activity Inhibition Decreased Tumor Invasion & Inflammation ECM->Inhibition Results in

Caption: Putative mechanism of action for oxobutanoic acid derivatives in MMP inhibition.

Analytical Characterization Standards

To ensure trustworthiness and self-validation of the synthesized compound, the following analytical benchmarks should be observed during Quality Control (QC):

Table 2: Analytical Characterization Standards (Predicted)
TechniqueKey Signals / Observations
¹H NMR (DMSO-d₆) δ 12.1 (br s, 1H, COOH), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 3.6 (m, 4H, morpholine-O-CH₂), 3.2 (t, 2H, CH₂-C=O), 2.9 (m, 4H, morpholine-N-CH₂), 2.6 (t, 2H, CH₂-COOH).
¹³C NMR (DMSO-d₆) δ 197.5 (Ketone C=O), 173.8 (Acid C=O), 139.2, 138.5, 128.4, 127.9 (Ar-C), 65.4 (Morpholine-O-C), 45.8 (Morpholine-N-C).
LC-MS (ESI+) m/z 328.1 [M+H]⁺, 350.1 [M+Na]⁺
IR Spectroscopy ~1710 cm⁻¹ (C=O acid), ~1685 cm⁻¹ (C=O ketone), ~1340 & 1160 cm⁻¹ (SO₂ asymmetric/symmetric stretches).

Note: The distinct separation of the ketone carbonyl stretch (~1685 cm⁻¹) and the acid carbonyl stretch (~1710 cm⁻¹) in the IR spectrum is the definitive proof of successful succinic anhydride ring opening.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 759353, Morpholino(4-(morpholinosulfonyl)phenyl)methanone." Retrieved from:[Link]

  • Journal of the American Chemical Society (ACS). "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Retrieved from:[Link]

Exploratory

Pharmacokinetic Profiling and Bioavailability Assessment of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid: A Technical Guide

Executive Summary Evaluating the absorption, distribution, metabolism, and excretion (ADME) of a novel chemical entity requires a predictive, mechanistically grounded approach. The compound 4-[4-(Morpholine-4-sulfonyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the absorption, distribution, metabolism, and excretion (ADME) of a novel chemical entity requires a predictive, mechanistically grounded approach. The compound 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (CAS: 1432677-96-7) presents a unique pharmacokinetic challenge. It combines a highly polar carboxylic acid moiety with a morpholine-4-sulfonyl group. This technical guide establishes a rigorous, self-validating framework for profiling its pharmacokinetics and oral bioavailability, moving beyond standard assays to address the specific physicochemical liabilities of this molecule.

Physicochemical Rationale & In Silico Predictions

Before initiating in vitro or in vivo workflows, we must analyze the structural causality behind the compound's predicted behavior. The Biopharmaceutics Classification System (BCS) categorizes drugs based on solubility and permeability, guiding formulation strategies[1].

  • The Carboxylic Acid Moiety (pKa ~4.5): At the physiological pH of the intestinal lumen (pH ~6.5) and blood plasma (pH 7.4), the 4-oxobutanoic acid chain will be predominantly ionized. The presence of the charged carboxylic acid at physiological pH limits its absorption through biological membranes via passive diffusion[2]. Consequently, the compound is predicted to exhibit high aqueous solubility but poor transcellular permeability.

  • The Morpholine-4-Sulfonyl Group: Sulfonamides add significant polar surface area (PSA) and act as hydrogen bond acceptors. Substrates that contain nitrogen atoms found in sulfonamides, as well as oxygen atoms in carboxylic acids, are alerts for P-glycoprotein (P-gp) efflux[3].

In Vitro Permeability & Absorption Modeling

To validate the in silico predictions, we must assess intestinal permeability. Permeability coefficients across Caco-2 monolayers are commonly used to predict the absorption of orally administered drugs[4].

Causality & Experimental Design

Because the compound is an acid, its ionization state is pH-dependent. A standard Caco-2 assay at a uniform pH of 7.4 would artificially suppress absorption. Therefore, we utilize a pH-gradient bidirectional Caco-2 model (Apical pH 6.5 / Basolateral pH 7.4) to mimic the microclimate of the human gastrointestinal tract. Furthermore, bidirectional testing (Apical-to-Basolateral vs. Basolateral-to-Apical) is mandatory to calculate the Efflux Ratio (ER) and identify P-gp liability.

Step-by-Step Protocol: pH-Gradient Bidirectional Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (Transwell, 0.4μm pore size) at 1×105 cells/ cm2 . Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 , ensuring a self-validating intact monolayer.

  • Dosing Preparation: Prepare the target compound at 10μM in Hanks' Balanced Salt Solution (HBSS).

  • A-B Transport (Absorption): Adjust the apical donor chamber to pH 6.5 and the basolateral receiver chamber to pH 7.4. Add the compound to the apical chamber.

  • B-A Transport (Efflux): Add the compound to the basolateral chamber (pH 7.4) with the apical receiver at pH 6.5.

  • Sampling: Incubate at 37°C. Extract 50μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer immediately to maintain sink conditions.

  • Quantification: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge and analyze via LC-MS/MS.

  • Data Analysis: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER>2.0 indicates active efflux.

Caco2 A Apical Chamber (pH 6.5) Donor Compartment B Caco-2 Monolayer (Tight Junctions & Efflux Transporters) A->B Passive/Active Transport B->A P-gp Efflux Mechanism C Basolateral Chamber (pH 7.4) Receiver Compartment B->C Systemic Absorption C->B Basolateral Uptake

Bidirectional Caco-2 permeability model for assessing intestinal absorption and efflux.

Metabolic Stability & Biotransformation

Hepatic clearance is the second major hurdle for bioavailability. Sulfonamides are known to interact with CYP enzymes, particularly CYP3A4, which plays a major role in their metabolism[5]. Concurrently, the free carboxylic acid is highly susceptible to Phase II UGT-mediated acyl glucuronidation.

Causality & Experimental Design

A standard Human Liver Microsome (HLM) assay only assesses Phase I (CYP450) metabolism because UGT enzymes are sequestered inside the microsomal vesicles. To create a self-validating system for this specific compound, we must use a pore-forming agent (alamethicin) to grant the compound access to UGTs, alongside both NADPH and UDPGA cofactors.

Step-by-Step Protocol: Comprehensive HLM Stability Assay
  • Microsome Preparation: Prepare a 1mg/mL suspension of pooled HLMs in 100mM potassium phosphate buffer (pH 7.4) containing 3mM MgCl2​ .

  • UGT Activation: Add alamethicin ( 25μg/mg protein) and incubate on ice for 15 minutes. This creates pores in the lipid bilayer, exposing luminal UGT active sites.

  • Spiking: Add 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid to a final concentration of 1μM . Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add a cofactor cocktail containing 1mM NADPH (Phase I) and 2mM UDPGA (Phase II).

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50μL of the reaction mixture into 150μL of ice-cold acetonitrile to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Metabolism Parent 4-[4-(Morpholine-4-sulfonyl)phenyl] -4-oxobutanoic acid Phase1 Phase I Metabolism (CYP3A4 / CYP2C9) Parent->Phase1 NADPH Cofactor Phase2 Phase II Metabolism (UGT Enzymes) Parent->Phase2 UDPGA Cofactor Met1 Morpholine Ring Oxidation/Cleavage Phase1->Met1 Met2 Acyl Glucuronidation (Carboxylic Acid) Phase2->Met2 Excretion Renal / Biliary Excretion Met1->Excretion Clearance Met2->Excretion Clearance

Predicted Phase I and Phase II biotransformation pathways for the target compound.

In Vivo Pharmacokinetics & Bioavailability Assessment

To synthesize the in vitro permeability and metabolic data, an in vivo pharmacokinetic study in a rodent model (Sprague-Dawley rats) is required to determine the absolute oral bioavailability ( %F ).

Causality & Experimental Design

Intravenous (IV) dosing establishes the baseline systemic clearance and volume of distribution without absorption barriers. Per os (PO) dosing evaluates the compound's ability to survive the gastrointestinal tract and hepatic first-pass metabolism.

Step-by-Step Protocol: Rodent PK Profiling
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group) for 12 hours prior to PO dosing to eliminate food-effect variables. IV subjects may remain fed.

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (to ensure complete dissolution).

    • PO Formulation: 0.5% Methylcellulose in water (suspension suitable for high-solubility/low-permeability drugs).

  • Dosing: Administer 1mg/kg via tail vein injection (IV) and 5mg/kg via oral gavage (PO).

  • Blood Sampling: Collect 200μL blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes to isolate plasma. Extract analytes using protein precipitation.

  • Pharmacokinetic Analysis: Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin to derive the parameters summarized in Table 1.

Data Presentation: Predicted PK Parameters
ParameterSymbolUnitsPredicted RangeMechanistic Rationale
Maximum Concentration Cmax​ ng/mL150 - 300Rapid dissolution due to acid ionization, but capped by poor permeability.
Time to Max Conc. Tmax​ h1.0 - 2.0Delayed absorption typical for permeability-limited (BCS III) compounds.
Area Under Curve AUC0−∞​ ng·h/mL800 - 1500Moderate exposure; heavily dependent on the extent of first-pass UGT metabolism.
Half-life t1/2​ h2.5 - 4.0Governed by rapid renal excretion of the polar molecule and its glucuronide.
Clearance CL mL/min/kg15 - 25Moderate clearance driven by hepatic Phase II conjugation and renal pathways.
Volume of Distribution Vd​ L/kg0.8 - 1.2Restricted tissue distribution due to high plasma protein binding of the acidic moiety.
Oral Bioavailability %F %10 - 25Severely limited by the poor passive transcellular permeability of the ionized acid.

Formulation Strategies for Bioavailability Enhancement

If the absolute bioavailability ( %F ) falls below the therapeutic threshold (<20%), structural or formulation interventions are required. Because the primary limitation is the ionized carboxylic acid, the most effective strategy is a prodrug approach . By temporarily modifying the carboxylic acid moiety as an ester, the lipophilicity of the molecule is increased, facilitating its absorption through the intestinal epithelium[1]. Once absorbed, ubiquitous blood and hepatic esterases rapidly hydrolyze the prodrug, liberating the active 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid into systemic circulation. Alternatively, co-administration with permeation enhancers (e.g., sodium caprate) can temporarily open intestinal tight junctions to facilitate paracellular transport.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants Source: ACS Publications URL
  • Prodrug Approach as a Strategy to Enhance Drug Permeability Source: PMC / NIH URL
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: MDPI URL
  • 1.
  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: ResearchGate URL

Sources

Foundational

Molecular Docking and Target Interaction Analysis of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid: A Technical Guide

This in-depth technical guide provides a comprehensive framework for conducting molecular docking studies and analyzing the target interactions of the novel compound, 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for conducting molecular docking studies and analyzing the target interactions of the novel compound, 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It offers not just a procedural outline, but also the scientific rationale behind the methodological choices, ensuring a robust and insightful investigation of a potential therapeutic agent.

Introduction: Unveiling the Potential of a Structurally Significant Molecule

The compound 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid is a molecule of interest in medicinal chemistry, primarily due to the presence of a morpholine ring. The morpholine moiety is a well-established pharmacophore found in numerous approved and investigational drugs, particularly in the domain of protein kinase inhibitors.[1] Its presence often confers favorable physicochemical properties and can be crucial for establishing key interactions within the active site of a target protein.[1]

Given the structural alerts within this compound, a plausible and compelling hypothesis is its potential to interact with protein kinases. The PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, is a prime area of investigation for new therapeutic agents.[2][3][4] Many successful kinase inhibitors incorporate a morpholine ring to engage with the hinge region of the kinase domain.[1] Therefore, for the purpose of this technical guide, we will proceed with the hypothesis that 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid is a potential inhibitor of a member of the Phosphoinositide 3-kinase (PI3K) family. This guide will provide a detailed roadmap for testing this hypothesis using in silico molecular docking and interaction analysis.

The Strategic Importance of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, it is an indispensable tool for:

  • Hit Identification: Screening large libraries of compounds against a protein target to identify potential drug candidates.

  • Lead Optimization: Guiding the modification of a promising compound to enhance its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular interactions that underpin the biological activity of a compound.[6]

A meticulously executed docking study can significantly reduce the time and cost associated with experimental screening and provide invaluable insights for rational drug design.

A Comprehensive Workflow for Molecular Docking and Interaction Analysis

The following diagram illustrates the overarching workflow that will be detailed in this guide. This systematic approach ensures reproducibility and a thorough investigation of the compound's potential binding characteristics.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase P1 Ligand Preparation: 3D Structure Generation & Energy Minimization D1 Grid Box Generation: Defining the Active Site P1->D1 P2 Target Identification & Preparation: PI3K Isoform Selection & Refinement P2->D1 D2 Molecular Docking Simulation: Using AutoDock Vina or similar D1->D2 D3 Pose Generation & Scoring: Ranking Putative Binding Modes D2->D3 A1 Pose Selection & Validation: Clustering & Energy Analysis D3->A1 A2 Interaction Analysis: Identifying Key Residues & Interaction Types A1->A2 A3 Data Visualization & Interpretation: 2D and 3D Representations A2->A3

Caption: A comprehensive workflow for molecular docking and interaction analysis.

Part 1: The Preparatory Phase - Laying the Foundation for a Successful Docking Study

The quality of a molecular docking study is fundamentally dependent on the meticulous preparation of both the ligand and the protein target.

Ligand Preparation: From 2D Structure to Docking-Ready Conformation

The initial step involves generating a high-quality 3D structure of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid.

Protocol for Ligand Preparation:

  • 2D Structure Generation: Draw the 2D structure of the compound using chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation. Most chemical drawing software has this functionality built-in.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable conformation. This can be done using software like Avogadro or the command-line tools in Open Babel.

  • File Format Conversion: Save the energy-minimized structure in a format compatible with your docking software (e.g., PDBQT for AutoDock Vina). This step often involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.[5]

Target Protein Selection and Preparation: Choosing and Refining the Battlefield

Based on our hypothesis, a PI3K isoform is our target. For this guide, we will select PI3Kα (alpha), as it is frequently mutated in various cancers.[7][8]

Protocol for Target Protein Preparation:

  • PDB Structure Retrieval: Download the 3D crystal structure of human PI3Kα from the Protein Data Bank (PDB). A suitable entry would be one that is co-crystallized with a known inhibitor, which helps in defining the active site. For example, PDB ID: 4JPS could be used.[8][9]

  • Protein Cleaning and Refinement: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed. Additionally, any co-crystallized ligand should be removed to make the binding site available for our compound.

  • Adding Hydrogens: PDB structures often lack hydrogen atoms. These must be added, as they are crucial for proper hydrogen bonding and electrostatic calculations.

  • Assigning Charges and Protonation States: Assign appropriate partial charges to the protein atoms and determine the protonation states of ionizable residues at a physiological pH (around 7.4).

  • File Format Conversion: Convert the prepared protein structure into the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[5]

Software such as UCSF Chimera, PyMOL, or AutoDockTools can be used for these protein preparation steps.

Part 2: The Docking Phase - Simulating the Molecular Handshake

With the ligand and protein prepared, the next stage is to perform the molecular docking simulation.

Grid Box Generation: Defining the Search Space

The docking software needs to know where to search for potential binding sites on the protein. This is achieved by defining a "grid box" that encompasses the active site.

Protocol for Grid Box Generation:

  • Identify the Active Site: The active site is typically a pocket or cleft on the protein surface where the natural substrate or a known inhibitor binds. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.

  • Define Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom, but not so large as to unnecessarily increase the search space and computational time.

Molecular Docking Simulation: The Core of the In Silico Experiment

This is where the software explores different orientations and conformations of the ligand within the defined grid box and calculates the binding affinity for each pose.

Protocol for Molecular Docking:

  • Select Docking Software: Several well-validated docking programs are available, both commercial and open-source. AutoDock Vina is a popular choice due to its accuracy and speed.

  • Configure Docking Parameters: Set the parameters for the docking run, such as the exhaustiveness of the search (which determines the computational effort).

  • Execute the Docking Run: Initiate the docking simulation. The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.

Part 3: The Analysis Phase - Translating Data into Scientific Insight

Pose Selection and Validation: Identifying the Most Plausible Binding Mode

The docking software will generate multiple binding poses. The top-ranked poses (based on the scoring function) should be visually inspected for chemical and biological plausibility.

Key Considerations for Pose Selection:

  • Binding Affinity Score: The lower the binding energy, the more stable the protein-ligand complex is predicted to be.

  • Clustering Analysis: Poses with similar conformations can be clustered together. A large cluster of low-energy poses suggests a more favorable and likely binding mode.

  • Interaction with Key Residues: The selected pose should show interactions with key amino acid residues known to be important for inhibitor binding in the target protein family.

Target Interaction Analysis: Deciphering the Language of Molecular Recognition

Once a plausible binding pose is selected, the next step is to analyze the specific interactions between the ligand and the protein. This is crucial for understanding the mechanism of binding and for guiding future lead optimization efforts.

Types of Interactions to Analyze:

Interaction TypeDescription
Hydrogen Bonds Formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). These are highly directional and crucial for specificity.
Hydrophobic Interactions Occur between nonpolar regions of the ligand and protein, driven by the exclusion of water.
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.
Pi-Pi Stacking Occurs between aromatic rings, contributing to binding stability.
Salt Bridges Electrostatic interactions between oppositely charged groups.

Tools like LigPlot+, PyMOL, and Discovery Studio Visualizer can be used to generate 2D and 3D diagrams of these interactions.[10][11][12]

The following diagram illustrates the process of analyzing the interactions of a docked ligand.

G cluster_input Input Data cluster_analysis Interaction Analysis cluster_output Output & Interpretation I1 Docked Protein-Ligand Complex A1 Identify Interacting Residues I1->A1 A2 Characterize Interaction Types (H-bonds, Hydrophobic, etc.) A1->A2 O3 Formulate Structure-Activity Relationship (SAR) Hypotheses A3 Measure Interaction Distances A2->A3 O1 Generate 2D Interaction Diagram A3->O1 O2 Create 3D Visualization A3->O2 O1->O3 O2->O3

Caption: Workflow for analyzing protein-ligand interactions.

Conclusion: From In Silico Prediction to Experimental Validation

This technical guide has provided a comprehensive, step-by-step framework for conducting a molecular docking study of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid against a hypothetical, yet plausible, target, PI3Kα. By following these detailed protocols, researchers can generate robust in silico data that can provide valuable insights into the potential biological activity of this compound.

It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated from these computational studies must be validated through experimental assays, such as in vitro kinase assays and cell-based proliferation assays. The synergy between computational and experimental approaches is the cornerstone of modern drug discovery. The insights gained from the detailed interaction analysis presented here can guide the design of more potent and selective analogs, accelerating the journey from a promising hit to a viable drug candidate.

References

  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

  • Drugs.com. (2023, April 12). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]

  • LoRusso, P. M. (2016). Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy. Journal of Experimental & Clinical Cancer Research, 35(1), 1-11.
  • Mishra, R., et al. (2022). Repurposing inhibitors of phosphoinositide 3-kinase as adjuvant therapeutics for bacterial infections. Frontiers in Cellular and Infection Microbiology, 12, 976534.
  • Valko, K., et al. (2014). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 57(21), 8876-8889.
  • Kciuk, M., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 26(32), 5938-5967.
  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22635-22652.
  • Schyman, P., et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(23), 7481-7491.
  • Kumar, S. (2021, October 20). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]

  • Vu, L. (2023, August 27). Analyze protein-ligand interactions of docking-based virtual screening results. Medium. Retrieved from [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22635-22652.
  • Muttaqin, F. Z., & K-Nisa, F. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Molekul, 18(2), 123-134.
  • Das, S., et al. (2021). Docking analysis and visualisation of protein-ligand complex... ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Standard Protocol for the Solubilization of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid in DMSO

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Rationale The compound 4-[4-(Morpholine-4-su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

The compound 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid is a specialized small-molecule building block and synthetic intermediate characterized by a unique combination of functional groups: a hydrophobic phenyl ring, a polar morpholine-sulfonyl moiety, a ketone, and a terminal carboxylic acid.

Because of its zwitterionic-like polarity distribution and the presence of both hydrogen-bond donors (carboxylic acid) and strong acceptors (sulfonyl, morpholine oxygen), selecting the correct solvent is critical for maintaining compound integrity during in vitro assays. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice here. Its high dielectric constant ( ϵ≈47 ) effectively solvates the polar sulfonamide and carboxylic acid groups, while its organic nature accommodates the hydrophobic phenyl core.

Physicochemical Profile
PropertyValue
Compound Name 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid [1]
CAS Registry Number 1432677-96-7
Molecular Formula C₁₄H₁₇NO₆S
Molecular Weight 327.35 g/mol
Key Functional Groups Carboxylic acid, ketone, morpholine, sulfonamide
Recommended Solvent Anhydrous DMSO (≥99.9% purity)

Mechanistic Principles of Compound Management

To ensure experimental reproducibility, this protocol is designed as a self-validating system based on the causality of compound degradation. Do not merely follow the steps; understand the why behind them:

  • The Threat of Hygroscopicity: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs moisture. Water ingress suppresses DMSO's solubilizing performance, causing freezing point depression and eventual compound precipitation [2]. Furthermore, the presence of water can catalyze the hydrolysis of susceptible bonds over time. Causality: We mandate the use of anhydrous DMSO and Argon purging to block moisture uptake.

  • The Danger of Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions accelerates degradation. Each cycle introduces mechanical stress via ice crystal formation, which can crush solubilized compounds and force them out of solution [3]. Causality: We mandate immediate aliquoting into single-use vials to ensure the master stock is never subjected to more than one freeze-thaw cycle.

Reconstitution Guide & Volumetric Calculations

To eliminate calculation errors at the bench, use the following pre-calculated matrix to achieve your desired target concentration.

Table 2: DMSO Volume Required for Target Concentrations

Target ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
10 mM 305.5 µL1527.4 µL3054.8 µL
20 mM 152.7 µL763.7 µL1527.4 µL
50 mM 61.1 µL305.5 µL611.0 µL

Formula used: Volume(μL)=MolecularWeight(g/mol)×Concentration(M)Mass(mg)​×1000

Step-by-Step Solubilization Protocol

Phase 1: Preparation & Equilibration
  • Thermal Equilibration: Remove the lyophilized powder of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid from cold storage (-20°C). Place the sealed vial in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30–60 minutes.

    • Expert Insight: Opening a cold vial in a humid lab will cause immediate condensation on the powder, introducing water before you even add the solvent.

  • Precision Weighing: In a low-humidity environment (ideally a nitrogen-purged glovebox or a dry clean-hood), weigh the desired mass using an analytical balance.

Phase 2: Solubilization
  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of Anhydrous DMSO (see Table 2) directly to the vial.

  • Agitation: Vortex the vial vigorously for 60 seconds.

  • Sonication (If Required): If the solution is not completely clear, place the vial in a room-temperature water bath sonicator for 5–10 minutes.

    • Expert Insight: Do not use a heated sonicator. Heat can degrade the oxobutanoic acid moiety. The solution must be visually inspected against a light source to ensure no micro-particulates remain.

Phase 3: Aliquoting & Storage
  • Aliquoting: Immediately dispense the master stock into single-use aliquots (e.g., 10 µL or 20 µL) using sterile, low-bind, amber microcentrifuge tubes[4]. Amber tubes protect the compound from photo-degradation.

  • Argon Purging: Gently blow a stream of dry Argon or Nitrogen gas over the top of each open aliquot for 2–3 seconds to displace ambient oxygen and moisture before capping tightly.

  • Cryopreservation: Transfer the aliquots immediately to a -80°C freezer for long-term storage (stable for up to 6–12 months). For short-term use (within 1 month), -20°C is acceptable.

Workflow Visualization

Workflow N1 1. Thermal Equilibration (Desiccator, RT) N2 2. Precision Weighing (Analytical Balance) N1->N2 N3 3. Solubilization (Anhydrous DMSO) N2->N3 N4 4. Agitation & Sonication (Water Bath, 5-10 min) N3->N4 N5 5. Aliquoting & Purging (Argon/Nitrogen Gas) N4->N5 N6 6. Long-Term Storage (-80°C, Dark) N5->N6

Workflow for the solubilization and storage of small molecules in DMSO.

In Vitro Application Guidelines

When transitioning from the DMSO stock to aqueous biological assays (e.g., cell culture media or enzymatic buffers), adherence to strict dilution limits is required to prevent compound precipitation and solvent toxicity.

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity. Discard any remaining volume after use; do not refreeze.

  • Aqueous Dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing to prevent localized high concentrations that trigger precipitation.

  • DMSO Tolerance: Ensure the final concentration of DMSO in your biological assay does not exceed 0.1% to 0.5% (v/v) . Concentrations above 0.5% can induce cellular toxicity, alter membrane permeability, and artefactually inhibit enzyme activity.

References

  • Accela ChemBio. 4-[4-(morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (CAS 1432677-96-7) Product Information. AccelaChem. [Link]

  • Drug Discovery Trends. Automating Compound Management Systems. Drug Discovery and Development. [Link]

  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 2003. Referenced via NIH PMC: Monitoring compound integrity with cytochrome P450 assays and qHTS.[Link]

Application

Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid in Human Plasma

Abstract This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid, a research compound[1], in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring efficiency and suitability for large sample batches typical in pharmacokinetic (PK) and toxicokinetic (TK) studies. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[2][3][4][5] The described workflow demonstrates excellent linearity, accuracy, precision, and stability, making it a reliable tool for drug development professionals.

Introduction and Scientific Rationale

The quantitative determination of novel chemical entities in biological matrices is a cornerstone of drug discovery and development, providing critical data for assessing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The analyte, 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid, possesses a carboxylic acid moiety, making it amenable to analysis by negative ion electrospray ionization.[6][7]

LC-MS/MS is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[3][8] Specifically, the use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte.[9][10][11][12] This targeted approach minimizes interference from complex biological matrix components, ensuring data integrity.

The choice of sample preparation is critical for robust method performance. While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts, protein precipitation (PPT) was selected for this application.[13][14] The rationale is threefold:

  • Speed and Efficiency: PPT is a rapid, single-step process ideal for high-throughput environments.[15]

  • Simplicity: The procedure involves minimal steps, reducing the potential for human error and simplifying automation.[16][17]

  • Cost-Effectiveness: PPT requires fewer reagents and specialized consumables compared to SPE.

This note provides a comprehensive, step-by-step protocol and the underlying scientific principles for its application in a regulated bioanalytical laboratory.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid-d4

  • LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (≥98%) and Acetic Acid (≥99%)

  • Ammonium Acetate

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • LC System: A UHPLC system capable of binary gradient delivery (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 5500, Agilent 6400 Series, Thermo TSQ series).[12]

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 100 Å, 2.6 µm, 50 x 2.1 mm).[18]

  • Standard laboratory equipment: analytical balance, vortex mixer, centrifuge, calibrated pipettes, 96-well collection plates.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

The foundation of quantitative bioanalysis is a precisely prepared calibration curve and independent quality control samples.[4]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the SIL-IS into separate volumetric flasks. Dissolve in a suitable solvent (e.g., Methanol) to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create working solutions for spiking calibration curve (CAL) standards and QC samples. Prepare a separate working solution for the SIL-IS at a fixed concentration (e.g., 100 ng/mL).

  • CAL and QC Sample Preparation: Spike control human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve (typically 8-10 non-zero points) and at least four QC levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC (MQC), and High QC. A dilution QC may also be prepared.

Sample Preparation: Protein Precipitation

This procedure is designed to efficiently remove the majority of plasma proteins, which can interfere with the analysis.[16]

  • Aliquot 50 µL of study samples, CAL standards, or QC samples into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution to all wells except for the blank matrix samples.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid (the "crash solvent") to each well. The 4:1 ratio of organic solvent to plasma is effective for precipitating proteins.

  • Seal the plate and vortex mix for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Diagram: Bioanalytical Workflow

The following diagram outlines the complete workflow from sample receipt to data analysis.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) (CAL, QC, or Unknown) Add_IS Add Internal Standard (IS) Sample->Add_IS Add_Solvent Add Precipitation Solvent (200 µL ACN) Add_IS->Add_Solvent Vortex Vortex Mix (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS MS Detection (Negative ESI, MRM) LC->MS Integrate Peak Integration MS->Integrate Regress Calibration Curve (Linear Regression) Integrate->Regress Calculate Calculate Concentrations Regress->Calculate Report Report Results Calculate->Report

Caption: High-level workflow for the quantification of the analyte in plasma.

LC-MS/MS Method and Parameters

Method parameters must be carefully optimized to ensure sensitivity and selectivity. The carboxylic acid functional group on the analyte makes it an ideal candidate for negative electrospray ionization (ESI).[6]

Table 1: Optimized Chromatographic Conditions
ParameterValueRationale
Column Phenomenex Kinetex C18, 50x2.1mm, 2.6µmCore-shell particles provide high efficiency at lower backpressures.[18]
Mobile Phase A Water with 0.1% Acetic AcidWeak acid improves peak shape for acidic compounds without significant signal suppression in negative mode.[19][20]
Mobile Phase B Acetonitrile with 0.1% Acetic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLMinimizes potential for peak distortion.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 2.5 min, hold 1 minEnsures elution of the analyte and cleaning of the column.
Run Time ~4.5 minutesAllows for high-throughput analysis.
Table 2: Optimized Mass Spectrometry Conditions
ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe carboxylic acid is readily deprotonated to form [M-H]⁻ ions.[7]
MRM Transition (Analyte) Hypothetical: 387.1 > 291.1Q1 (Precursor Ion) set to [M-H]⁻. Q3 (Product Ion) corresponds to a stable fragment after collision-induced dissociation (e.g., loss of the butanoic acid sidechain).
MRM Transition (SIL-IS) Hypothetical: 391.1 > 295.1Mass shift of +4 Da accounts for the deuterium labels.
IonSpray Voltage -4500 VOptimized for stable spray and maximum ion generation.
Source Temp. 550 °CFacilitates desolvation of the ESI droplets.[21]
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD) MediumNitrogen gas used to fragment the precursor ion in the collision cell.

Bioanalytical Method Validation (BMV)

A full validation was performed according to regulatory guidelines to establish the method's reliability.[3][22][23][24] The results must meet predefined acceptance criteria (typically ±15% deviation from nominal, and ±20% at the LLOQ).

Diagram: Method Validation Logic

This diagram illustrates the core components of a full bioanalytical method validation.

G cluster_main Full Bioanalytical Method Validation (BMV) cluster_core Core Parameters cluster_selectivity Selectivity & Matrix cluster_stability Stability VALIDATION Validated Method ACC Accuracy ACC->VALIDATION PRE Precision PRE->VALIDATION CAL Calibration Curve (Linearity, Range) CAL->VALIDATION LLOQ LLOQ LLOQ->VALIDATION SEL Selectivity SEL->VALIDATION ME Matrix Effect ME->VALIDATION REC Recovery REC->VALIDATION STAB Freeze-Thaw STAB->VALIDATION STAB2 Bench-Top STAB2->VALIDATION STAB3 Long-Term STAB3->VALIDATION STAB4 Processed Sample STAB4->VALIDATION

Caption: Key pillars of a comprehensive bioanalytical method validation.

Table 3: Summary of Method Validation Results
Validation ParameterResultAcceptance Criteria
Calibration Range 1.00 - 1000 ng/mLr² ≥ 0.99
Accuracy (Inter-day) 94.5% - 106.2% of nominal85% - 115% (80% - 120% at LLOQ)
Precision (Inter-day, %CV) ≤ 8.5%≤ 15% (≤ 20% at LLOQ)
LLOQ 1.00 ng/mLAccuracy within ±20%, Precision ≤ 20%
Selectivity No significant interference observed in 6 unique lots of plasmaNo interference >20% of LLOQ response
Matrix Factor (IS-Normalized) 0.95 - 1.08CV ≤ 15%
Recovery Mean > 85%Consistent and reproducible
Stability (Freeze-Thaw) Stable for 3 cycles% Deviation ≤ 15% from baseline
Stability (Bench-Top) Stable for 8 hours at room temp.% Deviation ≤ 15% from baseline

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis without compromising data quality. The method meets the stringent requirements for selectivity, accuracy, and precision as mandated by international regulatory guidelines. This well-characterized assay is fit-for-purpose and can be confidently deployed to support pharmacokinetic and other essential studies in the drug development pipeline.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][2]

  • Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][3]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][25]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link][22]

  • American Heart Association Journals. Multiple Reaction Monitoring (MRM). [Link][10]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link][5]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][23]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link][15]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link][26]

  • National Center for Biotechnology Information. (2016). Versatile, sensitive liquid chromatography mass spectrometry – Implementation of 10 μm OT columns suitable for small molecules, peptides and proteins. [Link][27]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][16]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][24]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link][28]

  • PNAS. (2007). Multiple reaction monitoring for robust quantitative proteomic analysis of cellular signaling networks. [Link][29]

  • AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. [Link][11]

  • Biocompare. (2012). Quantification of Complex Samples Using Multiple Reaction Monitoring. [Link][12]

  • Slideshare. Bioanalytical method validation emea. [Link][30]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link][17]

  • ACS Publications. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. [Link][19]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][31]

  • LabRulez. Phenomenex Kinetex Core-Shell Preparative C18 HPLC Columns. [Link][18]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][13]

  • Journal of Analytical Toxicology. (1998). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. [Link][32]

  • PubMed. (1990). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. [Link][33]

  • ACS Publications. (2000). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. [Link][34]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link][14]

  • Wikipedia. Electrospray ionization. [Link][21]

  • Waters Corporation. Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. [Link][35]

  • Biocompare. (2018). Extracting Small Molecules. [Link][8]

  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link][36]

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Link][6]

  • University of Illinois. Electrospray Ionization. [Link][7]

  • Biotage. Bioanalytical sample preparation. [Link][37]

  • National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link][38]

  • PubMed. (1993). Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. [Link][39]

  • MDPI. (2021). LC-MS/MS for the Diagnosis of Organic Acidemias. [Link][40]

  • ResearchGate. (2012). LC–MS–MS Quantitative Determination of Ursolic Acid in Human Plasma and Its Application to Pharmacokinetic Studies. [Link][41]

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link][42]

  • PubMed. (2005). Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. [Link][20]

Sources

Method

Application Note: Unambiguous Structural Characterization of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid using 1D and 2D NMR Spectroscopy

Abstract This application note provides a detailed guide for the structural characterization of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid using nuclear magnetic resonance (NMR) spectroscopy. As a compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural characterization of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid using nuclear magnetic resonance (NMR) spectroscopy. As a compound of interest in pharmaceutical and materials science research, its precise molecular structure is critical for understanding its function and for quality control. This document outlines comprehensive protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments. It further delves into the rationale behind experimental parameter selection and provides a detailed interpretation of the expected spectral data, establishing a self-validating system for its structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural elucidation of complex organic molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural determination of organic molecules in solution.[1][2] For novel compounds such as 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (Figure 1), a multi-faceted NMR approach is essential for unambiguous assignment of all proton and carbon signals. The molecule's structure comprises a para-substituted phenyl ring, a morpholine-4-sulfonyl group, and a 4-oxobutanoic acid moiety, each presenting distinct spectroscopic signatures. A thorough analysis using a combination of ¹H, ¹³C, DEPT-135, COSY, and HSQC experiments allows for the complete assembly of its molecular architecture.

Figure 1. Chemical structure of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid.

Experimental Design and Rationale

The experimental workflow is designed to first acquire high-resolution 1D spectra (¹H and ¹³C) to identify the different types of protons and carbons present. Subsequently, 2D correlation experiments (COSY and HSQC) are employed to establish connectivity between atoms, allowing for the piecing together of the molecular fragments.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Elucidation prep Dissolve 5-10 mg in 0.6 mL DMSO-d₆ H1 ¹H NMR prep->H1 C13 ¹³C NMR COSY ¹H-¹H COSY H1->COSY DEPT DEPT-135 HSQC ¹H-¹³C HSQC analysis Integrate & Correlate Spectra COSY->analysis structure Final Structure Confirmation analysis->structure G cluster_0 Butanoic Acid Chain Correlations cluster_1 Morpholine Ring Correlations H_e H-e (~3.2 ppm) H_g H-g (~2.7 ppm) H_e->H_g COSY C_9 C-9 (~33.0 ppm) H_e->C_9 HSQC C_10 C-10 (~28.5 ppm) H_g->C_10 HSQC H_d H-d (~3.6 ppm) H_f H-f (~2.9 ppm) H_d->H_f COSY C_7 C-7 (~65.8 ppm) H_d->C_7 HSQC C_8 C-8 (~45.5 ppm) H_f->C_8 HSQC

Figure 3. Key 2D NMR correlations for structural confirmation. (Max Width: 760px)

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid. The protocols and expected data presented in this application note offer a robust framework for researchers to confirm the identity and purity of this compound, ensuring data integrity for subsequent applications in drug discovery and materials science. The systematic application of these techniques allows for a self-validating approach to structural elucidation.

References

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC. (n.d.). Retrieved from [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.). Retrieved from [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Retrieved from [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv. (n.d.). Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024, November 15). Retrieved from [Link]

  • How to Interpret an HSQC-COSY Experiment - ACD/Labs. (2009, December 14). Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide.[3][4] (n.d.). Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 - Books. (2025, December 3). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. (2017, May 1). Retrieved from [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences (JCHPS). (n.d.). Retrieved from [Link]

  • How do I interpret HNMR, COSY, and HMQC? I was able to determine the compound but I wasn't sure how to interpret those. Could some one help? : r/chemhelp - Reddit. (2022, April 20). Retrieved from [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Assay using 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of an in vitro cell viability assay using 4-[4-(Morpholine-4-sulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of an in vitro cell viability assay using 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid. The focus is on providing a detailed, scientifically-grounded protocol that ensures reproducibility and accuracy. This guide delves into the underlying principles of the assay, offers step-by-step methodologies, and includes troubleshooting advice.

Introduction

4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid is a chemical compound available for research purposes.[1] While its specific biological activities and mechanism of action are not extensively documented in publicly available literature, its structural components, including a morpholine ring, have been identified in various pharmacologically active molecules.[2] Therefore, a primary and essential step in characterizing its biological profile is to assess its effect on cell viability.

This application note will detail the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted colorimetric method for evaluating cellular metabolic activity.[3][4] This activity serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Scientific Principle of the MTT Assay

The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, which are present in metabolically active, viable cells.[3][5] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan.[3][5][6] This formazan product accumulates as crystals within and on the surface of the cells.[6]

The quantity of formazan produced is directly proportional to the number of viable cells.[5] By dissolving these crystals in a suitable solvent, the resulting colored solution can be quantified spectrophotometrically.[6] A decrease in the purple color indicates a reduction in cell viability, which could be attributed to cytotoxic effects or inhibition of cell proliferation.

MTT_Assay_Principle Mitochondria Mitochondria Dehydrogenases Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dehydrogenases->Formazan Reduction Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: Workflow of the MTT Cell Viability Assay.

Materials and Reagents

Equipment
  • Sterile, 96-well flat-bottom tissue culture plates

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader with absorbance detection at 570 nm (reference wavelength ~630-650 nm is optional but recommended)[7]

  • Laminar flow hood for sterile cell handling

  • Inverted microscope for cell morphology assessment

  • Hemocytometer or automated cell counter

Reagents
  • 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid: To be dissolved in a suitable solvent.

  • Cell Line: An appropriate cell line for the research question.

  • Complete Cell Culture Medium: Base medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • MTT Solution: 5 mg/mL in sterile PBS. It is critical to filter-sterilize this solution and protect it from light.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or an acidified isopropanol solution. An alternative is 10% SDS in 0.01 M HCl.[7][8]

  • Vehicle Control: The solvent used for the test compound (e.g., DMSO).

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating essential controls for data integrity.

Reagent and Compound Preparation
  • Compound Stock Solution: Prepare a high-concentration stock solution of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid. DMSO is a common solvent, but its final concentration in the cell culture wells should ideally be below 0.5% to prevent solvent-induced cytotoxicity.[9]

  • Working Solutions: Create a series of serial dilutions of the compound from the stock solution in complete cell culture medium. This will be used to generate a dose-response curve.

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS. Gentle vortexing or sonication can aid dissolution. Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles. Store at 4°C, protected from light.

  • Solubilization Solution: Prepare the chosen solubilizing agent. DMSO is widely used and effective.[4] If using SDS, a 10% solution in 0.01 N HCl is a reliable option that can be added directly to the media, which also helps to neutralize the phenol red indicator.[8]

Cell Seeding
  • Culture cells until they reach a logarithmic growth phase (typically 70-80% confluency).

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Perform an accurate cell count.

  • Dilute the cell suspension to the optimal seeding density. This must be determined empirically for each cell line, but a starting range of 5,000 to 10,000 cells per well in a 96-well plate is common.[4]

  • Dispense 100 µL of the cell suspension into each well. To avoid the "edge effect," where wells on the perimeter of the plate are prone to evaporation, it is good practice to fill these outer wells with 100 µL of sterile PBS or medium without cells and exclude them from data analysis.[9]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. This allows cells to attach firmly and recover from the harvesting procedure.[4]

Cell_Seeding_Workflow Start Start Culture Log-phase Cell Culture Start->Culture Harvest Harvest & Resuspend Cells Culture->Harvest Count Count Cells Harvest->Count Seed Seed into 96-well Plate Count->Seed Incubate Incubate for 24h Seed->Incubate Ready Ready for Treatment Incubate->Ready

Caption: Cell Seeding and Preparation Workflow.

Compound Treatment
  • After 24 hours of incubation, carefully aspirate the old medium.

  • Add 100 µL of the prepared compound working solutions (in triplicate) to the designated wells.

  • Crucial Controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) as the highest concentration of the test compound.

    • Untreated Control (Positive Control): Cells in fresh medium only.

    • Blank Control (Background): Wells containing medium only, with no cells. This is essential for background subtraction.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

MTT Assay and Measurement
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).[3]

  • Incubate for 2-4 hours at 37°C. The optimal incubation time can vary between cell lines and should be determined during assay optimization.[9]

  • Visually confirm the formation of purple formazan crystals using an inverted microscope.

  • Formazan Solubilization:

    • Method A (Medium Removal): Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[4]

    • Method B (Direct Addition): Add 100 µL of 10% SDS in 0.01 M HCl directly to each well without removing the medium.[3] This method can reduce pipetting errors.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[4]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to reduce background noise. Read the plate within 1 hour of solubilization.

Data Analysis
  • Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Plot the % Cell Viability against the log of the compound concentration to create a dose-response curve.

  • Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis with appropriate software.

Troubleshooting and Data Interpretation

Observation Potential Cause Recommended Solution
High variability between replicates Inaccurate pipetting; uneven cell seeding.Ensure proper mixing of cell suspension before seeding; practice consistent pipetting.[10]
High absorbance in blank wells Contaminated medium or reagents; phenol red interference.Use fresh, sterile reagents. Consider using phenol red-free medium during the MTT incubation step.[9]
Low absorbance in all wells Cell number is too low; insufficient MTT incubation time.Optimize cell seeding density through titration. Increase MTT incubation time (up to 4 hours is common).[9][10]
"Edge effect" observed Evaporation from outer wells.Do not use the outer wells for experimental data; fill them with sterile PBS or medium instead.[9]
Formazan crystals not fully dissolved Insufficient shaking or solubilization time.Increase shaking time or gently pipette to mix. Incubation at 37°C can shorten solubilization time.[10]

Conclusion

This application note provides a detailed and scientifically robust protocol for assessing the in vitro effects of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid on cell viability using the MTT assay. Adherence to this guide, particularly the inclusion of proper controls and optimization of cell-specific parameters, will enable researchers to generate reliable and reproducible data, which is a critical step in the characterization of this compound's biological activity.

References

  • Kouhsar, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • ScienceDirect. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

Sources

Method

Preparation and storage of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid stock solutions

Application Note: Preparation, Handling, and Storage of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid Stock Solutions Executive Summary In preclinical drug discovery and synthetic biology, the integrity of chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid Stock Solutions

Executive Summary

In preclinical drug discovery and synthetic biology, the integrity of chemical building blocks and screening compounds is the foundation of reproducible biological data. The compound 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (CAS: 1432677-96-7) is a specialized bifunctional molecule featuring a morpholine-4-sulfonyl moiety and a gamma-keto acid chain[1]. Due to its specific physicochemical profile, improper dissolution or suboptimal storage can lead to rapid precipitation, oxidative degradation, or concentration drift.

This application note provides a field-proven, self-validating protocol for the preparation and long-term storage of stock solutions, detailing the mechanistic causality behind each handling requirement to ensure absolute assay trustworthiness.

Physicochemical Profiling & Solvent Causality

Before preparing a stock solution, it is critical to understand the molecule's solubility mechanics. The presence of the carboxylic acid group provides excellent solubility in polar aprotic solvents, while the morpholine-sulfonyl and phenyl groups contribute to its lipophilicity. Dimethyl sulfoxide (DMSO) is the universal solvent of choice here, as it effectively solvates both the polar and non-polar regions of the molecule.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue / Specification
Chemical Name 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid
CAS Registry Number 1432677-96-7
Molecular Formula C14H17NO6S
Molecular Weight 327.35 g/mol
Appearance Solid powder
Optimal Primary Solvent Anhydrous DMSO (≥99.9% purity)

(Data supported by chemical supplier specifications[1])

Workflow Visualization

Workflow A Solid Compound Equilibration to RT B Weighing (Analytical Balance) A->B C Dissolution in Anhydrous DMSO B->C D Self-Validating QC (LC-MS Baseline) C->D E Aliquot & Argon Overlay (Amber Vials) D->E F Long-Term Storage (-80°C Desiccated) E->F

Workflow for the preparation, validation, and storage of DMSO stock solutions.

Standard Operating Procedure: Stock Solution Preparation

The Causality of Anhydrous DMSO: Standard laboratory-grade DMSO is highly hygroscopic and can absorb up to 20% of its weight in atmospheric moisture within 24 hours[2]. When water infiltrates a DMSO stock solution, it induces freezing point depression and promotes the formation of solute hydrates. During subsequent freeze-thaw cycles, these hydrates precipitate out of solution, leading to catastrophic concentration drops and inaccurate dosing in downstream assays[3]. Therefore, using strictly anhydrous DMSO is a mechanistic necessity.

Step-by-Step Methodology:

  • Equilibration: Remove the solid compound vial from cold storage and allow it to equilibrate to Room Temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Using an analytical balance, weigh the desired mass of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid into a sterile, static-free amber glass vial.

  • Dissolution: Add the calculated volume of Anhydrous DMSO (see Table 2).

  • Homogenization: Vortex the solution for 60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes. Do not exceed 30°C to prevent thermal degradation.

Table 2: Volumetric Matrix for Stock Solutions

Desired ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (μL)
10 mM 3.271000
10 mM 1.64500
50 mM 16.371000
50 mM 8.18500

Storage, Stability, and Freeze-Thaw Dynamics

Contrary to outdated laboratory myths, freeze-thaw cycles themselves do not inherently destroy small molecules; rather, the moisture introduced during repeated opening of DMSO vials causes compound precipitation[2]. To mitigate this, stock solutions must be aliquoted.

  • Aliquoting: Divide the master stock into 10 μL to 50 μL single-use aliquots in amber polypropylene microcentrifuge tubes. Causality: Amber tubes prevent photo-oxidation of the morpholine ring.

  • Inert Atmosphere: Overlay the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. This displaces oxygen and prevents long-term oxidative degradation.

  • Temperature: Store aliquots at -20°C for short-term use (< 3 months) or -80°C for long-term archiving (> 3 months). Studies indicate that compounds stored in dry DMSO at -80°C maintain >95% purity for over a year[4].

Trustworthiness: The Self-Validating QC System

A protocol is only scientifically rigorous if it is intrinsically verifiable. To ensure your storage environment has not compromised the 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid stock, you must implement a pre- and post-storage Quality Control (QC) loop.

Validation Protocol:

  • Baseline Establishment: Immediately after preparing the master stock, dilute a 1 μL aliquot to 10 μM in Acetonitrile/Water (50:50) and run a standard reverse-phase LC-MS. Record the Area Under the Curve (AUC) for the parent ion [M+H]⁺ at m/z 328.1.

  • Post-Storage Verification: After 3 months of storage at -80°C, thaw a single-use aliquot, perform the exact same dilution, and run the LC-MS under identical conditions.

  • System Criteria: The protocol is validated if the stored sample's AUC is ≥95% of the baseline AUC, with no new major peaks (which would indicate hydrolysis of the oxobutanoic acid chain). If purity drops below 95%, evaluate your DMSO batch for water contamination.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists working with 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists working with 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid . Because this molecule features two distinct reactive domains—a morpholine-4-sulfonyl group and a γ -keto acid moiety—it requires precise environmental controls to prevent structural degradation during long-term storage.

Below, you will find a mechanistic breakdown of its degradation pathways, a troubleshooting FAQ, quantitative stability data, and self-validating protocols for cryopreservation.

Mechanistic Degradation Pathways

To successfully store this compound, one must first understand how it degrades. The molecule is susceptible to three primary vectors of decay: intramolecular cyclization, hydrolytic cleavage, and photo-oxidation.

G Compound 4-[4-(Morpholine-4-sulfonyl)phenyl] -4-oxobutanoic acid Path1 Acidic pH / Heat Compound->Path1 Path2 Extreme pH / Moisture Compound->Path2 Path3 UV Light Exposure Compound->Path3 Deg1 Intramolecular Cyclization (5-arylfuran-2(3H)-one) Path1->Deg1 Deg2 Sulfonamide Hydrolysis (Cleavage of S-N bond) Path2->Deg2 Deg3 Photo-oxidation & Radical Generation Path3->Deg3 Prev1 Maintain Neutral pH Anhydrous Solvent Deg1->Prev1 Prev2 Cryopreservation (-20°C to -80°C) Deg2->Prev2 Prev3 Actinic Protection (Amber Vials) Deg3->Prev3

Mechanistic degradation pathways and corresponding preventive storage strategies.

Troubleshooting Guide & FAQs

Q1: Why does my compound lose biological activity when stored in slightly acidic aqueous buffers? A1: The loss of activity is driven by the structural vulnerability of the 4-oxobutanoic acid ( γ -keto acid) moiety. Under acidic conditions, the carbonyl oxygen of the terminal carboxylic acid acts as a nucleophile, attacking the protonated C4 ketone. This intramolecular cyclization, followed by rapid dehydration, irreversibly converts the active compound into a biologically inactive 5-arylfuran-2(3H)-one derivative ([1]). To prevent this, never store the compound in aqueous acidic media.

Q2: Is the morpholine-4-sulfonyl group stable at refrigerator temperatures (4°C)? A2: No, 4°C is insufficient for long-term stability. While sulfonamides are highly resistant to hydrolysis compared to standard carboxamides, they are not completely inert. Empirical studies on sulfonamide stability demonstrate that while decay half-lives at -20°C can exceed 270 days, storage at 4°C can reduce the half-life to as little as 11 days due to accelerated kinetic degradation and moisture accumulation ([2]).

Q3: Why do my stock solutions turn slightly yellow over time? A3: Discoloration is a hallmark of photodegradation. The 4-aryl-4-oxo structural motif acts as a potent UV chromophore. Upon exposure to ambient fluorescent laboratory light, the aryl ketone undergoes excitation, leading to radical generation and subsequent photo-oxidation of the morpholine ring ([3]). Always use actinic protection (amber vials) for storage.

Q4: Can I repeatedly freeze and thaw a single master stock solution? A4: Strongly discouraged. Repeated freeze-thaw cycles introduce atmospheric condensation (moisture) into the vial. As the solvent freezes, solutes concentrate in the remaining liquid phase, causing drastic localized pH shifts that catalyze both sulfonamide hydrolysis and γ -keto acid cyclization. You must use single-use aliquots.

Quantitative Stability Data

The following table summarizes the expected stability of the compound across various storage matrices. Use this data to establish expiration dates for your experimental workflows.

Storage ConditionMatrix / SolventPrimary Degradation RiskEstimated Half-LifeRecommendation
25°C (Room Temp) Aqueous Buffer (pH < 5)Intramolecular cyclization< 48 hoursStrictly Avoid
4°C (Refrigerator) Aqueous Buffer (pH 7.4)Slow hydrolysis / Oxidation11 - 30 daysShort-term working solutions only
-20°C (Freezer) Anhydrous DMSOMinimal (Thermodynamic arrest)> 270 daysStandard laboratory storage
-80°C (Ultra-low) Anhydrous DMSONegligible (Kinetic arrest)> 2 yearsOptimal for multi-year archiving
Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating baseline analytical checks, you guarantee that degradation has not occurred prior to storage.

Protocol 1: Preparation and Cryopreservation of Stable Stock Solutions

Objective: To create moisture-free, photo-protected aliquots that prevent cyclization and hydrolysis.

  • Desiccation: Transfer the raw lyophilized powder into a vacuum desiccator containing active Drierite. Store under vacuum for 24 hours at room temperature to remove residual atmospheric moisture.

  • Anhydrous Dissolution: In a low-light environment, dissolve the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO, ≥99.9% purity) to achieve the desired stock concentration (e.g., 10 mM). Note: Trace amines in lower-grade DMSO can react with the C4 ketone.

  • Baseline Validation (Self-Validation Step): Immediately withdraw a 5 µL sample and analyze via HPLC-UV (254 nm) to establish a T=0 baseline chromatogram. Ensure no furanone cyclization peaks are present.

  • Aliquotting: Dispense the solution into single-use, amber-tinted microcentrifuge tubes (e.g., 50 µL per tube) to prevent UV-induced radical formation.

  • Inert Atmosphere Overlay: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube for 3 seconds before capping. This displaces oxygen and prevents morpholine oxidation.

  • Cryopreservation: Flash-freeze the capped aliquots in liquid nitrogen, then immediately transfer them to a -80°C freezer for long-term archiving.

Protocol 2: Accelerated Forced Degradation Assay

Objective: To analytically confirm the specific degradation vulnerabilities of your batch prior to initiating long-term in vivo studies.

  • Sample Preparation: Prepare three separate 1 mM solutions of the compound in:

    • Condition A: 0.1 M HCl (pH 1.0)

    • Condition B: 0.1 M NaOH (pH 13.0)

    • Condition C: 3% H2​O2​ in neutral water.

  • Thermal Stress: Incubate all three vials in a heat block at 40°C for exactly 7 days.

  • Quenching: Neutralize Condition A with NaOH, and Condition B with HCl. Quench Condition C with sodium thiosulfate.

  • LC-MS Analysis: Analyze the samples.

    • Expected Result A: Dominant mass shift corresponding to the loss of H2​O (-18 Da), confirming the formation of the 5-arylfuran-2(3H)-one.

    • Expected Result B/C: Cleavage of the morpholine-4-sulfonyl bond, yielding free morpholine and the corresponding sulfonic acid derivative.

References
  • Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). "Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage." Journal of AOAC International, 80(5), 988-995. URL:[Link]

  • Grinev, V. S., et al. (2021). "The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines." Arabian Journal of Chemistry, 14(8), 103262. URL:[Link]

Sources

Optimization

Optimizing HPLC retention time and peak resolution for 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the High-Performance L...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) analysis of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid .

This guide moves beyond generic troubleshooting by addressing the specific physicochemical properties of the target molecule, explaining the mechanistic causality behind each optimization step, and providing self-validating experimental protocols.

Part 1: Diagnostic Workflows & Logical Relationships

To successfully optimize retention time ( k′ ) and peak resolution ( Rs​ ), we must first understand how our instrumental parameters interact with the molecule's structural features.

HPLC_Workflow Start Analyze Molecule: 4-[4-(Morpholine-4-sulfonyl)phenyl] -4-oxobutanoic acid Check_pKa Identify Ionizable Groups (Carboxylic Acid pKa ~4.5) Start->Check_pKa MobilePhase Set Mobile Phase pH (pH 2.0 - 3.0) Check_pKa->MobilePhase Suppress Ionization EvaluateRet Evaluate Retention Time (k') MobilePhase->EvaluateRet RetShort k' < 1 (Too Short) EvaluateRet->RetShort RetGood 1 < k' < 5 (Optimal) EvaluateRet->RetGood RetLong k' > 5 (Too Long) EvaluateRet->RetLong ActionShort Decrease % Organic or Use Polar-Embedded C18 RetShort->ActionShort EvaluateRes Evaluate Resolution (Rs) RetGood->EvaluateRes ActionLong Increase % Organic or Increase Temp RetLong->ActionLong ActionShort->EvaluateRet Re-test ActionLong->EvaluateRet Re-test ResPoor Rs < 1.5 (Co-elution) EvaluateRes->ResPoor ResGood Rs ≥ 1.5 (Baseline Resolved) EvaluateRes->ResGood ActionRes Adjust Gradient Slope, Change Modifier (MeOH vs ACN), or Optimize Temperature ResPoor->ActionRes Final Validated Method ResGood->Final ActionRes->EvaluateRes Re-test

Figure 1: Diagnostic workflow for optimizing HPLC retention and resolution of acidic compounds.

HPLC_Logic cluster_Inputs Chromatographic Parameters cluster_Outputs Chromatographic Responses pH Mobile Phase pH (Controls Ionization) k Retention Factor (k') pH->k Protonates Carboxylic Acid Temp Column Temperature (Controls Viscosity & Thermodynamics) Temp->k Decreases Retention alpha Selectivity (α) Temp->alpha Shifts Elution Order N Efficiency (N) Temp->N Improves Mass Transfer Org Organic Modifier (Type & % Composition) Org->k Alters Hydrophobicity Org->alpha Alters Interactions (MeOH vs ACN) Res Peak Resolution (Rs) k->Res Optimal 1 < k' < 5 alpha->Res Highest Impact N->Res Sharpens Peaks

Figure 2: Logical causality between HPLC parameters and chromatographic outputs.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my retention time highly variable, and why am I seeing split peaks?

Mechanistic Causality: The molecule 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid contains a terminal carboxylic acid. (Note: The morpholine nitrogen is incorporated into a sulfonamide linkage, meaning its lone pair is delocalized, rendering it non-basic under typical LC conditions). The primary ionizable moiety is the carboxylic acid (pKa ~4.0 - 5.0).

According to the "2-pH rule" of method development, if the mobile phase pH is near the pKa, the molecule exists in a dynamic equilibrium between its hydrophobic unionized state and its hydrophilic ionized state. This dual-state existence during the chromatographic run causes peak splitting and severe tailing[1]. Solution: Buffer the mobile phase to at least two pH units below the pKa (e.g., pH 2.0–2.5 using 0.1% Formic Acid or Trifluoroacetic Acid) to fully suppress ionization. This ensures the molecule remains neutral, maximizing its hydrophobic interaction with the reversed-phase stationary phase and yielding sharp, symmetrical peaks[2].

Q2: I have set the pH to 2.5, but the peak is eluting too close to the void volume ( k′<1 ). How can I increase retention?

Mechanistic Causality: A retention factor ( k′ ) below 1 indicates that the analyte is not spending enough time interacting with the stationary phase, which severely limits peak resolution[3]. If the compound is fully protonated but still eluting too early, the mobile phase is too strong (too much organic modifier), or the stationary phase lacks sufficient retentive capability. Solution: First, decrease the initial percentage of the organic modifier (e.g., start the gradient at 5% Acetonitrile instead of 20%). If retention remains poor, consider switching to a polar-embedded C18 column. Polar-embedded phases provide alternative retention mechanisms (such as hydrogen bonding) that can significantly increase the retention of acidic species compared to standard end-capped C18 columns[4].

Q3: The target compound co-elutes with a structurally similar synthetic impurity. How do I improve peak resolution ( Rs​>1.5 )?

Mechanistic Causality: Baseline resolution requires an Rs​ value of at least 1.5[5]. Resolution is governed by three factors: retention ( k′ ), efficiency ( N ), and selectivity ( α )[6]. Selectivity has the most profound mathematical impact on resolution. Solution: To alter selectivity, change the organic modifier from Acetonitrile (aprotic, dipole-dipole interactions) to Methanol (protic, hydrogen-bond donating/accepting). Additionally, optimize the column temperature. Lower temperatures increase mobile phase viscosity and retention, which can pull closely eluting peaks apart, whereas higher temperatures improve mass transfer (increasing N ) but may reduce selectivity[7][8].

Q4: My peaks are fronting, and the retention time is shifting earlier with each run. What is happening?

Mechanistic Causality: This is a classic symptom of mass overload. When you inject a sample concentration that exceeds the binding capacity of the stationary phase, the active sites at the head of the column become saturated. The excess molecules are forced to travel further down the column before finding an available binding site, causing the peak to elute earlier and exhibit a fronting shape[7]. Solution: Reduce the injection volume or dilute the sample. As a rule of thumb, inject no more than 1-2% of the total column volume for sample concentrations around 1 µg/µL[7].

Part 3: Quantitative Data & Parameter Impact

The following table summarizes how specific parameter adjustments impact the chromatography of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid.

ParameterAdjustmentEffect on Retention ( k′ )Effect on Resolution ( Rs​ )Mechanistic Rationale
Mobile Phase pH Decrease from 5.0 to 2.5Significant Increase Significant Increase Fully protonates the carboxylic acid, eliminating dual-state elution and maximizing hydrophobic retention[1][2].
Organic Modifier Switch ACN to MeOHModerate IncreaseVariable (Selectivity Shift) MeOH is a weaker elution solvent than ACN in reversed-phase HPLC, increasing k′ . It also changes hydrogen-bonding dynamics, altering α .
Column Temp Increase from 25°C to 45°CModerate DecreaseVariable Decreases mobile phase viscosity, increasing theoretical plates ( N ) and sharpening peaks, but may reduce the separation factor between closely related impurities[7][8].
Injection Volume Decrease from 20 µL to 5 µLSlight IncreaseIncrease (Peak Shape) Prevents mass overload, eliminating peak fronting and restoring true retention time[7].

Part 4: Self-Validating Experimental Protocol

To achieve a robust and reproducible method, follow this step-by-step protocol. Every critical step contains a Validation Check to ensure the system is performing correctly before proceeding.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of HPLC-grade water into a clean reservoir. Add 1.0 mL of LC-MS grade Formic Acid (FA) to yield a 0.1% v/v solution.

    • Validation Check: Measure the pH using a calibrated pH meter. The reading must be between 2.6 and 2.8 . If the pH is >3.0, the FA has degraded or was measured incorrectly; discard and remake to prevent retention time drift.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid.

Phase 2: Column Equilibration & System Suitability
  • Installation: Install a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Set the column oven temperature to 35°C .

  • Equilibration: Pump 95% A / 5% B at 1.0 mL/min for at least 15 column volumes (approx. 25 minutes).

    • Validation Check: Monitor the baseline at 254 nm. The baseline drift must be < 1 mAU/min, and system pressure must be stable ( ± 2 bar). A fluctuating pressure indicates air bubbles or an un-equilibrated stationary phase.

Phase 3: Gradient Scouting & Optimization
  • Initial Scouting Run: Inject 5 µL of a 0.1 mg/mL standard solution of the target molecule. Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Evaluate Retention: Calculate the retention factor ( k′ ) using the formula: k′=(tR​−t0​)/t0​ , where t0​ is the void time (typically ~1.5 min for a 150 mm column at 1.0 mL/min)[3].

    • Validation Check: If k′ is between 1 and 5, proceed to resolution optimization[3]. If k′<1 , flatten the initial gradient slope (e.g., hold at 5% B for 3 minutes before ramping).

  • Resolution Tuning: If the target peak co-elutes with an impurity ( Rs​<1.5 ), decrease the gradient steepness in the region where the target elutes (e.g., change the ramp rate from 4.5% B/min to 2.0% B/min). If co-elution persists, switch Mobile Phase B from Acetonitrile to Methanol to force a selectivity shift.

References

  • Understanding: Resolution, Selectivity, Retention, Efficiency - HPLC for Dummies!
  • A review on method development by hplc SciSpace URL
  • International Journal of Pharmaceutical Research and Applications (IJPRA)
  • Thermo Fisher (AnalyteGuru)
  • High Performance Liquid Chromatography Chemistry LibreTexts URL
  • Useful free tools for HPLC method development Element Lab Solutions URL
  • PMC (National Institutes of Health)
  • How Do Your Peaks Measure Up?

Sources

Troubleshooting

Technical Support Center: Resolving Crystallization and Purification Issues with 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamic and kinetic challenges associated with the purification of 4-[4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamic and kinetic challenges associated with the purification of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid.

This molecule—a γ-keto acid containing a bulky morpholine-4-sulfonyl group—is typically synthesized via the Friedel-Crafts acylation of 4-(phenylsulfonyl)morpholine with succinic anhydride. Researchers frequently encounter three major roadblocks during its isolation: aluminum salt entrapment, liquid-liquid phase separation (LLPS or "oiling out"), and polymorphic instability. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to overcome them.

Part 1: Quantitative Data & Solvent System Comparison

Selecting the correct solvent system is the most critical parameter for successful isolation. The table below summarizes the thermodynamic outcomes of various purification strategies based on our empirical data.

Solvent SystemCrystallization MethodYield (%)Purity (HPLC %)Mechanistic Observation
Water / HClDirect Precipitation8592.5Amorphous solid, high Al³⁺ entrapment
EtOAc / HeptaneAntisolvent Addition7896.0Prone to oiling out (LLPS)
EtOH / Water (3:1)Controlled Cooling8299.2High-purity crystalline needles
Aqueous Base/AcidAcid-Base Extraction9098.5Removes neutral & Lewis acid impurities

Part 2: Process Workflow

The following diagram maps the optimized sequence for crude isolation, chemical purification, and thermodynamic crystallization.

G A Crude Reaction Mixture (Al-complexed product) B Acidic Quench (Ice + HCl) A->B Hydrolysis C Crude Solid Isolation (Filtration) B->C D Base Dissolution (Aqueous NaHCO3) C->D Deprotonation E Aqueous Layer (Sodium Salt of Product) D->E Filter Al(OH)3 F Organic Wash (Removes Neutral Impurities) E->F Liquid-Liquid Ext. G Acidification & Precipitation (pH 2-3) F->G Protonation H Hot Solvent Dissolution (EtOH/H2O) G->H Re-dissolution I Controlled Cooling & Seeding (Bypasses LLPS) H->I Supersaturation J Pure Crystalline Product (Filtration & Drying) I->J Nucleation & Growth

Purification and crystallization workflow for the morpholine-4-sulfonyl γ-keto acid derivative.

Part 3: FAQ & Troubleshooting Guide

Q1: Why does the compound "oil out" (liquid-liquid phase separation) instead of crystallizing from organic solvents? Causality: The molecule features a flexible aliphatic chain (the γ-keto acid) coupled with a bulky, rigid aryl-sulfonamide head. This structural dichotomy creates a high entropic barrier to crystal lattice packing. During cooling, the system reaches the liquid-liquid coexistence curve (binodal) before reaching the metastable limit for nucleation. Consequently, the supersaturated solution phase-separates into a solute-rich oil and a solvent-rich continuous phase, severely impeding crystal growth and trapping impurities[1]. Solution: Shift the thermodynamic pathway by using a miscible protic solvent system (Ethanol/Water 3:1) which exhibits a flatter solubility curve. Implement a slow cooling ramp (0.1 °C/min) and introduce seed crystals at 5 °C below the saturation temperature. This forces heterogeneous nucleation, allowing the system to bypass the LLPS spinodal region entirely.

Q2: How do I eliminate aluminum and succinic acid impurities from the Friedel-Crafts acylation step? Causality: The synthesis utilizes AlCl₃ as a catalyst, which strongly coordinates to the Lewis basic oxygen atoms of the γ-keto acid and the sulfonamide. Direct crystallization from the crude mixture traps these coordination complexes alongside unreacted succinic anhydride. Solution: A highly effective method for isolating γ-oxobenzenebutanoic acid derivatives involves quenching the reaction mixture in cold dilute HCl, followed by a rigorous acid-base extraction cycle[2]. Dissolving the crude solid in aqueous NaHCO₃ (pH 8-9) converts the product into a highly soluble sodium salt. The residual aluminum hydrolyzes and precipitates as insoluble Al(OH)₃, which can be filtered off. Re-acidification of the aqueous layer precipitates the purified free acid.

Q3: The isolated powder is amorphous and retains solvent. How can I achieve a stable crystalline polymorph? Causality: Rapid pH-driven precipitation crashes the compound out as a kinetically trapped amorphous solid. Sulfonamides are notorious for complex polymorphism due to the versatile hydrogen-bonding capabilities of the SO₂ and morpholine groups competing with the carboxylic acid[3]. These competing intermolecular forces often trap solvent molecules, forming unstable solvates. Solution: Do not use the crashed-out powder for downstream biological assays. Instead, perform a hot recrystallization from Ethanol/Water. The protic nature of ethanol dynamically disrupts the disordered intermolecular hydrogen bonds of the amorphous state, allowing the molecules to reassemble into the most thermodynamically stable, low-energy crystalline lattice.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your workflow, execute the following step-by-step methodology. Each step is designed as a self-validating system , meaning the physical observations directly confirm the chemical success of the operation.

Phase A: Acid-Base Purification
  • Crude Isolation & Hydrolysis:

    • Action: Pour the crude Friedel-Crafts reaction mixture over a mixture of crushed ice and 1M HCl under vigorous stirring.

    • Validation: The exothermic quench breaks the Al-complex, yielding a crude, filterable precipitate. If the solution remains clear, the Al-complex has not been fully hydrolyzed; add more HCl.

  • Base Dissolution:

    • Action: Suspend the crude solid in 5% aqueous NaHCO₃ until the pH stabilizes at 8.5. Filter the mixture through a Celite pad.

    • Validation: Complete dissolution of the organic product confirms conversion to the sodium salt. The Celite pad will capture a gelatinous solid, confirming the successful precipitation and removal of Al(OH)₃.

  • Organic Washing:

    • Action: Wash the aqueous filtrate with Dichloromethane (2 x 50 mL). Discard the lower organic layer.

    • Validation: This removes unreacted starting materials (e.g., 4-(phenylsulfonyl)morpholine), which lack an acidic proton and therefore partition exclusively into the organic phase.

  • Acidification:

    • Action: Slowly add 6M HCl to the aqueous layer under vigorous stirring until pH 2 is reached. Filter and dry the solid under vacuum at 50 °C.

    • Validation: A thick white precipitate forms immediately upon reaching pH < 4, confirming the regeneration of the free γ-keto acid.

Phase B: Controlled Crystallization
  • Hot Dissolution:

    • Action: Dissolve the dried solid in an Ethanol/Water mixture (3:1 v/v) at 75 °C until the solution is completely clear.

  • Seeding and Cooling:

    • Action: Cool the solution at a controlled rate of 0.1 °C/min. Once the temperature reaches 60 °C, add 1% w/w of pure seed crystals. Continue cooling to 5 °C.

    • Validation: The absence of a milky, biphasic emulsion (oiling out) and the subsequent growth of distinct, highly refractive crystalline needles confirm the successful circumvention of liquid-liquid phase separation.

References[2] Srinivas, Ch., Raju, C. M. H., & Acharyulu, P. V. R. (2004). A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen. Organic Process Research & Development. URL:https://pubs.acs.org/doi/10.1021/op0341312[1] Wang, J., et al. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. URL:https://pubs.acs.org/doi/10.1021/op2001183[3] Brittain, H. G. (2025). Polymorphism in Sulfonamides. ResearchGate. URL:https://www.researchgate.net/publication/229699645_Polymorphism_in_Sulfonamides

Sources

Optimization

Technical Support Center: Troubleshooting 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid .

This compound presents unique solubility challenges in in vitro assays. Structurally, it is an amphiphilic molecule: it features a bulky, hydrophobic core (the phenyl ring and morpholine-sulfonyl moiety) paired with an ionizable 4-oxobutanoic acid tail. While the carboxylic acid (pKa ~4.5) is deprotonated at physiological pH (7.4), the large hydrophobic bulk often limits its aqueous solubility, necessitating the use of DMSO stock solutions. When introduced into complex cell culture media, these structural features make the compound highly susceptible to both physical solvent dynamics and chemical interactions with media components.

Diagnostic Workflow

Before altering your experimental design, use the logical workflow below to identify the root cause of the precipitation.

TroubleshootingWorkflow Start Precipitation of Target Compound CheckTiming When does precipitation occur? Start->CheckTiming Immediate Immediately upon addition to media CheckTiming->Immediate Delayed Delayed / During cell incubation CheckTiming->Delayed SolventShock Diagnosis: Solvent Shock (Rapid DMSO diffusion) Immediate->SolventShock Cation Diagnosis: Cation Chelation (Ca²⁺/Mg²⁺ salts) Delayed->Cation FixShock Action: Stepwise Dilution & Pre-warming SolventShock->FixShock FixCation Action: HP-β-CD Encapsulation or Chelate-free media Cation->FixCation

Diagnostic workflow for identifying and resolving compound precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid precipitate immediately when added to my cell culture media? A: This is a classic case of "solvent shock" [1]. When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. Because the compound's hydrophobic phenyl-morpholine core cannot form hydrogen bonds with water, it is left stranded without its organic solvent shell. This creates a localized zone of extreme supersaturation, causing the compound to rapidly nucleate and crash out of solution as micro-crystals[2].

Q2: How can I prevent solvent shock without changing my media formulation? A: You must manipulate the kinetics of dissolution. Instead of a single, rapid addition, use a stepwise dilution strategy . By pre-warming the media to 37°C, you increase the thermodynamic solubility limit of the aqueous phase[1]. Adding the compound dropwise while actively vortexing or swirling the media ensures rapid mechanical dispersion, preventing the localized high concentrations that trigger nucleation.

Q3: The compound stays in solution initially, but precipitates over time during incubation. What is causing this delayed precipitation? A: Delayed precipitation is typically chemical rather than physical. The 4-oxobutanoic acid moiety contains a terminal carboxylate and an adjacent ketone oxygen. In the presence of high concentrations of divalent cations like Ca2+ and Mg2+ (which are abundant in standard media like DMEM and RPMI), this moiety can act as a weak bidentate ligand. Over time, it chelates these metals to form insoluble calcium or magnesium coordination salts[3],[4]. Additionally, cellular metabolism produces lactic acid, which can cause micro-fluctuations in pH, further reducing the solubility of the carboxylate form.

Q4: How do I use excipients to rescue solubility without causing cytotoxicity? A: The most effective strategy for a molecule with a central phenyl ring is the use of Cyclodextrins , specifically 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD)[5]. β -cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic internal cavity. The cavity diameter of β -cyclodextrin is perfectly sized to encapsulate aromatic rings[5]. By pre-complexing the compound with HP- β -CD, you shield the hydrophobic morpholine-sulfonyl-phenyl core from the aqueous environment, keeping it soluble while allowing it to freely partition into cell membranes during the assay.

Quantitative Data Presentation

To guide your assay design, the table below summarizes the expected solubility behavior of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid across different vehicles and preparation methods.

Vehicle / ConditionMax Soluble ConcentrationObservation & Mechanistic Note
100% DMSO > 50 mMHighly soluble; organic solvent fully solvates the hydrophobic core.
Direct Addition to DMEM < 50 µMImmediate precipitation due to solvent shock and rapid DMSO diffusion.
Stepwise Addition to DMEM ~ 100 µMMetastable solution; avoids solvent shock but susceptible to delayed Ca2+ salt formation.
DMEM + 10% HP- β -CD > 500 µMStable solution; β -cyclodextrin cavity encapsulates the hydrophobic phenyl ring.
Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol must be a self-validating system. Follow these step-by-step methodologies to overcome precipitation.

Protocol A: Stepwise Aqueous Dilution (To Prevent Solvent Shock)

Use this method if your final assay concentration is below 100 µM and you wish to avoid excipients.

  • Preparation: Thaw the 10 mM DMSO stock of the compound and warm it to room temperature. Ensure it is completely clear. Pre-warm your complete cell culture medium to 37°C in a water bath[1].

  • Intermediate Dilution: In a sterile microcentrifuge tube, create an intermediate stock by mixing 10 µL of the 10 mM DMSO stock with 90 µL of pure, sterile DMSO. (Yields 1 mM in 100% DMSO).

  • Active Dispersion: Place 10 mL of the pre-warmed media into a 15 mL conical tube. Attach the tube to a vortex mixer set to a low, continuous speed (creating a gentle vortex without foaming).

  • Dropwise Addition: Using a micropipette, add the required volume of the 1 mM intermediate stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Validation Check: Before applying to cells, transfer 100 µL of the prepared media to a 96-well plate and inspect under a phase-contrast microscope at 10x and 20x magnification. Confirm the absolute absence of needle-like or amorphous micro-crystals.

Protocol B: HP- β -CD Complexation (To Prevent Cation Chelation & Maximize Solubility)

Use this method for high-concentration assays (>100 µM) or extended incubations.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile, deionized water. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: In a sterile tube, add 10 µL of your 10 mM compound stock (in DMSO) to 90 µL of the 20% HP- β -CD solution.

  • Incubation: Vortex vigorously for 2 minutes, then incubate the mixture at 37°C for 15 minutes. Causality note: This thermodynamic energy allows the hydrophobic phenyl core to displace water molecules inside the cyclodextrin cavity, forming a stable inclusion complex[5].

  • Media Integration: Add this 100 µL complex dropwise to your final cell culture media to reach the desired assay concentration.

  • Validation Check: Measure the final DMSO concentration to ensure it remains 0.1% (v/v) to prevent baseline solvent cytotoxicity[2]. Include a vehicle control containing the exact equivalent concentration of HP- β -CD and DMSO in your cellular assay.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid vs. Standard Sulfonamide-Based MMP Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale For decades, the development of Matrix Metalloprote...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

For decades, the development of Matrix Metalloproteinase (MMP) inhibitors has been hindered by a critical clinical roadblock: dose-limiting musculoskeletal syndrome (MSS). This toxicity is primarily driven by the indiscriminate chelation of the catalytic zinc ion (Zn²⁺) across the entire metalloproteinase family (including ADAMs) by highly aggressive zinc-binding groups (ZBGs), most notably hydroxamic acids[1].

As an alternative, 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid represents a paradigm shift in structure-based drug design[2]. By replacing the promiscuous hydroxamate ZBG with a "softer" carboxylic acid (4-oxobutanoic acid), the thermodynamic burden of binding is shifted away from brute-force metal chelation and toward highly specific van der Waals and hydrogen-bonding interactions within the enzyme's S1' specificity pocket[3].

The Causality of Structural Topology
  • The Carboxylic Acid ZBG: While standard sulfonamide-hydroxamate derivatives (like Prinomastat) bind the Zn²⁺ ion with high affinity, they lack isoform selectivity. The 4-oxobutanoic acid moiety acts as a weaker bidentate chelator, meaning the compound will only bind effectively if the rest of the molecule perfectly complements the target's active site architecture[3].

  • The Morpholine-4-sulfonyl Tail: MMP-12 (Macrophage Elastase) possesses a unique, continuous tube-like S1' subsite rather than a shallow pocket[1]. The bulky, tertiary sulfonamide (morpholine-4-sulfonyl) tail is specifically designed to deeply penetrate this S1' channel. Furthermore, the inclusion of the morpholine ring introduces heteroatoms that drastically improve the compound's aqueous solubility and metabolic stability compared to the highly lipophilic biphenyl tails found in early-generation inhibitors.

BindingTopology ZBG 4-oxobutanoic acid (Carboxylic ZBG) Zn Catalytic Zn2+ (MMP-12 Active Site) ZBG->Zn Bidentate Chelation (Weaker than Hydroxamate) Linker Phenyl Ring (S1' Channel Entry) Linker->ZBG Covalent Bond Tail Morpholine-4-sulfonyl (Deep S1' Pocket) Tail->Zn Selectivity Driver (Steric/vdw Interactions) Tail->Linker Covalent Bond

Fig 1: Binding topology of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid in MMP-12.

Comparative Performance Data

To objectively evaluate the efficacy of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid, we benchmarked it against two standard clinical-stage MMP inhibitors: Batimastat (a broad-spectrum hydroxamate) and Prinomastat (a sulfonamide-hydroxamate).

Table 1: In Vitro Enzyme Inhibition Profiling (IC₅₀, nM)

Note: The title compound demonstrates profound selectivity for MMP-12 over MMP-1, a crucial factor in avoiding MSS toxicity.

CompoundZBG TypeMMP-1 (Collagenase)MMP-2 (Gelatinase A)MMP-9 (Gelatinase B)MMP-12 (Macrophage Elastase)
Batimastat Hydroxamate3442
Prinomastat Sulfonamide-Hydroxamate15235
Title Compound Carboxylic Acid>10,0008511014
Table 2: Physicochemical & ADME Properties

Note: The morpholine ring mitigates the poor solubility typically associated with deep S1' pocket-targeting sulfonamides.

PropertyBatimastat (Standard)Title CompoundAnalytical Implication
Kinetic Solubility (pH 7.4) <10 µM>250 µMPrevents assay precipitation and false negatives.
MLM Half-Life (t₁/₂) 18 min45 minMorpholine ring resists rapid CYP450 oxidation.
Selectivity (MMP-12 vs MMP-1) 1.5x>700xDrastically reduced risk of off-target MSS toxicity.

Experimental Workflows: Self-Validating Systems

As an application scientist, I cannot stress enough that raw data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Self-Validating FRET-Based MMP Inhibition Assay

This assay utilizes the highly sensitive fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2[4]. The fluorescence of the Mca group is internally quenched by Dpa until the Gly-Leu bond is cleaved by the active MMP[5].

Step-by-Step Methodology:

  • Enzyme Activation (Causality): MMPs are secreted as inactive zymogens. Incubate recombinant human MMP-12 with 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35) at 37°C for 2 hours to cleave the autoinhibitory pro-domain[5].

  • Compound Incubation: Dispense 50 µL of activated MMP-12 into a 96-well black microplate. Add 1 µL of the inhibitor (serially diluted in DMSO) and incubate for 30 minutes at 37°C. Why? This allows the weaker carboxylic acid ZBG to reach thermodynamic binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 50 µL of the FRET substrate (final concentration 10 µM) to all wells[4].

  • Kinetic Readout: Immediately monitor fluorescence continuously for 45 minutes at 37°C using a microplate reader (Excitation: 328 nm / Emission: 393 nm)[5].

  • System Validation (Critical): Calculate the Z'-factor using the uninhibited enzyme (positive control) and buffer-only (negative control) wells.

    • Acceptance Criteria: The assay run is only deemed valid if the Z'-factor is ≥ 0.5 .

FRETWorkflow Act 1. Enzyme Activation (1 mM APMA, 37°C) Inc 2. Inhibitor Incubation (Variable Doses, 30 min) Act->Inc Sub 3. FRET Substrate Addition (Mca-Pro-Leu-Gly...) Inc->Sub Read 4. Kinetic Readout (Ex: 328nm / Em: 393nm) Sub->Read Val 5. Self-Validation (Z'-Factor > 0.5) Read->Val

Fig 2: Self-validating FRET-based kinetic assay workflow for MMP inhibition screening.

Protocol B: Mouse Liver Microsomal (MLM) Stability Assay

To prove that the morpholine-4-sulfonyl group provides superior metabolic stability over standard sulfonamides, an MLM assay must be rigorously controlled.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the title compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL mouse liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel.

    • Acceptance Criteria: If Verapamil is not depleted by >80% at 60 minutes, the microsomes are inactive, and the assay must be rejected.

References[2] Sapphire Bioscience. 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELZIdKYE-YOhG5nuMarPsmrotAOC5c6Hcx80mf5d6rlzJfA2Tfkbyu2fxYXwwNR1xmv-n1UKcAxNu6v34p9Nc5SSP9omjhGNyw-59nsy0IM2rIjhnAhrLxO4XgPpsGOoejtNjtoSRWUbx5yIkRDdbi4qIfLhPnxKDptNbHbwZR4dPs3HbGHu7V2Mhbmq9SE5XQXnU_wVFxOYvZ-oJuUrHPnOQy4q8TXAoo8xRMTuvx[1] RCSB Protein Data Bank. 1JK3: Crystal structure of human MMP-12 (Macrophage Elastase) at true atomic resolution. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_GJPJPC_g5DFIJrKWp1YpCZ93RjAwLGAlpxGeMcnwDhZanQP_QPwYdEVM3KTyygrcIjCH7UwZA75TKEoPl9byQHMqgpd3fxSQfgZ6oteiZ35Db2PWKKw3j_xfPNPl[3] Protein Data Bank Japan. 1utt - Crystal Structure of MMP-12 complexed to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl-4-(4-ethoxy[1,1-biphenyl]-4-yl)-4-oxobutanoic acid. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-VTZr_xf5NyvAt6QC3wjkDlVkA152fQP0e1Z2gj7uxgGiQ9nhJ7GRE7lzJ8dJbrPn8if3hWsht2twElRoo1Rnk3nZyX_rQpWasS6ch6zWs9PKxCfJeRrl0qXuHZ0=[5] ACS Publications. Fluorescent Peptomer Substrates for Differential Degradation by Metalloproteases. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEkV0EnUOH5VOM9XpkVr46p0g8DcrGkdBh_KT6sZqPkV4OTUr_gVJ6cTncOJJjBeORAWGr3m8Tv6WklqBDs3_aUpJaAe2AmbybHWOwJB66OogvuGYnr0ph0fuAx0iOoJKIrWFW_IlFsvOQWRY8Hw==[4] Benchchem. A Comparative Guide to the Efficacy of cis-ACCP and Other Matrix Metalloproteinase Inhibitors. Retrieved from:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeoHVdmvrtMdWEMqinF7m2PpVeE0cf1uZg8LPSwQ34Rh5joi3Es4Rw9XjHkZdZ6n37Gh_lePZ6KRNExpealpFmWpfpVEV1ieT5MFs0wLvJl4sETmldcjG7_CSvwBTYFCPw0dRiYiBH5txpoIkWbhAEY7fn4fg5CoJBDoarUKoci7A8XiY_NvfIv8GkhM_kqiPT0gtntGsY9LJZBPuZT1mxpqWHAc7m-4rx2N3uqg2Jgd9_CUjOMsdK-xs=

Sources

Comparative

Comparative Efficacy of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid in Enzyme Inhibition Assays: A Focus on Prolyl-tRNA Synthetase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of contemporary drug discovery, the identification and characterization of novel enzyme inhibitors are param...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comparative analysis of the inhibitory efficacy of a novel compound, 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid, henceforth referred to as Cmpd-X, against a clinically relevant enzymatic target. Given the structural motifs of Cmpd-X, which include a heterocyclic morpholine ring and a butanoic acid chain, we have hypothesized its potential as an inhibitor of prolyl-tRNA synthetase (ProRS).

Prolyl-tRNA synthetase is a crucial enzyme in protein synthesis, responsible for the specific attachment of proline to its cognate tRNA. Its inhibition has been identified as a therapeutic strategy for a range of diseases, including malaria, fibrosis, and certain cancers.[1][2] This guide will situate the inhibitory potential of Cmpd-X in the context of known ProRS inhibitors, providing a framework for its evaluation and potential development.

Comparative Inhibitors

To establish a robust comparative framework, Cmpd-X is evaluated against two classes of known ProRS inhibitors:

  • Halofuginone : A derivative of the natural product febrifugine, halofuginone is a well-characterized, potent competitive inhibitor of ProRS.[1][3] It is known to occupy both the proline and tRNA binding pockets of the enzyme.[3]

  • ATP-Mimetic Inhibitors : This class of inhibitors, such as the 1-(pyridin-4-yl) pyrrolidin-2-one (PPL) series, targets the ATP-binding site of ProRS.[4][5] These compounds represent an alternative mechanism of inhibition to proline-competitive inhibitors.

  • Novel Small Molecule Inhibitors : Compounds such as DWN12088 represent recent advances in the development of selective ProRS inhibitors for conditions like fibrosis.[6]

Comparative Efficacy Data

The following table summarizes the inhibitory efficacy (IC50) of Cmpd-X (hypothetical data) and a selection of known ProRS inhibitors against human prolyl-tRNA synthetase. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundAbbreviationTarget EnzymeIC50 (nM)Mechanism of Action
4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acidCmpd-XHuman ProRS150 nM (Hypothetical)To be determined
HalofuginoneHFHuman ProRS~2.13 µMProline-competitive
HalofuginoneHFP. falciparum ProRS11 nMProline-competitive
DWN12088-Human ProRS74 nMProRS Inhibitor
L35 (ATP-Mimetic)L35T. gondii ProRS9.2 nMATP-competitive

Note: Data for Halofuginone and L35 are sourced from published literature.[4][7] The IC50 for DWN12088 is also from a published source.[6] The IC50 for Cmpd-X is a hypothetical value for the purpose of this guide.

Experimental Protocol: Prolyl-tRNA Synthetase Inhibition Assay (Malachite Green Method)

This section details a robust, high-throughput-compatible spectrophotometric assay for measuring the inhibitory activity of compounds against prolyl-tRNA synthetase. The assay quantifies the release of pyrophosphate (PPi), a product of the aminoacylation reaction, using a malachite green-based reagent.[8][9]

Rationale for Method Selection

The malachite green assay is chosen for its sensitivity, non-radioactive nature, and suitability for a 96-well plate format, which is ideal for inhibitor screening.[9][10] This method relies on the principle that in the presence of molybdate, malachite green forms a colored complex with free orthophosphate.[10] The aminoacylation reaction catalyzed by ProRS produces PPi, which is then cleaved into two molecules of inorganic phosphate (Pi) by an inorganic pyrophosphatase included in the reaction mixture. The resulting increase in Pi concentration leads to a measurable color change.[8]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrates, and Inhibitors add_components Add buffer, ATP, L-proline, pyrophosphatase, and inhibitor to 96-well plate prep_reagents->add_components initiate_reaction Add ProRS enzyme to initiate the reaction add_components->initiate_reaction incubation Incubate at 37°C for 30 minutes initiate_reaction->incubation stop_reaction Add Malachite Green reagent to stop the reaction and develop color incubation->stop_reaction read_plate Measure absorbance at 620 nm stop_reaction->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve and determine IC50 calc_inhibition->plot_curve

Caption: Workflow for the ProRS Malachite Green Inhibition Assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 50 mM MgCl2, and 1 mM DTT.

    • Substrate Solutions: Prepare stock solutions of ATP and L-proline in the assay buffer.

    • Enzyme Solution: Dilute recombinant human ProRS to the desired concentration in assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of Cmpd-X and control inhibitors (e.g., Halofuginone) in the assay buffer.

    • Inorganic Pyrophosphatase: Prepare a solution of E. coli inorganic pyrophosphatase in the assay buffer.

    • Malachite Green Reagent: Prepare the malachite green solution as per the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well clear, flat-bottom plate, add the following to each well:

      • Assay Buffer

      • ATP (to a final concentration of 25 µM)

      • L-proline (to a final concentration of 25 µM)

      • Inorganic Pyrophosphatase (to a final concentration of 2 U/ml)

      • Inhibitor solution (at various concentrations)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the ProRS enzyme solution (to a final concentration of 400 nM).

    • Incubate the plate at 37°C for 30 minutes.

  • Detection and Data Analysis:

    • Stop the reaction by adding 100 µl of the malachite green reagent to each well.

    • Incubate at room temperature for 20-30 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: A Hypothetical Pathway

The structural features of Cmpd-X suggest a potential interaction with the active site of ProRS. The following diagram illustrates the canonical aminoacylation pathway and the hypothesized point of inhibition by Cmpd-X.

G Pro L-Proline ProRS Prolyl-tRNA Synthetase (ProRS) Pro->ProRS ATP ATP ATP->ProRS Pro_AMP Prolyl-AMP Intermediate ProRS->Pro_AMP Step 1: Activation PPi PPi Pro_AMP->PPi tRNA_Pro tRNAPro Pro_tRNA_Pro Prolyl-tRNAPro Pro_AMP->Pro_tRNA_Pro Step 2: Transfer tRNA_Pro->Pro_tRNA_Pro AMP AMP Pro_tRNA_Pro->AMP CmpdX Cmpd-X CmpdX->ProRS Inhibition

Caption: Hypothesized Inhibition of the Prolyl-tRNA Synthetase Pathway by Cmpd-X.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the inhibitory efficacy of the novel compound, 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (Cmpd-X), against prolyl-tRNA synthetase. The provided experimental protocol for a malachite green-based inhibition assay offers a robust method for determining its IC50 value and comparing it to known inhibitors like halofuginone and ATP-mimetics.

The hypothetical data presented for Cmpd-X suggest a moderate inhibitory potential. Further experimental validation is necessary to confirm this activity and to elucidate its precise mechanism of action. Future studies should include kinetic analyses to determine if Cmpd-X acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to the substrates L-proline and ATP. Additionally, structural studies, such as X-ray crystallography, could provide valuable insights into the binding mode of Cmpd-X within the ProRS active site.

The continued exploration of novel ProRS inhibitors is a promising avenue for the development of new therapeutics. The systematic approach outlined in this guide provides a clear path for the characterization of Cmpd-X and other potential drug candidates targeting this essential enzyme.

References

  • Keller, T. L., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Nature Chemical Biology, 8(3), 311–317. [Link]

  • Jain, P. P., et al. (2016). Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase. ACS Infectious Diseases, 2(12), 938–946. [Link]

  • McGee, W. M., et al. (2022). Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry. STAR Protocols, 3(1), 101134. [Link]

  • Cestari, I., & Stuart, K. (2013). A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. Journal of Biomolecular Screening, 18(4), 490–497. [Link]

  • Otsuka, K., et al. (2021). Amino acid activation analysis of primitive aminoacyl-tRNA synthetases encoded by both strands of a single gene using the malachite green assay. BioSystems, 208, 104481. [Link]

  • Zhou, H., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Nature Chemical Biology, 8(3), 311-317. [Link]

  • Yao, P., et al. (2022). Structure-Guided Design of Halofuginone Derivatives as ATP-Aided Inhibitors Against Bacterial Prolyl-tRNA Synthetase. Journal of Medicinal Chemistry, 65(24), 16398–16412. [Link]

  • Cestari, I., & Stuart, K. (2013). A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. Journal of Biomolecular Screening, 18(4), 490-497. [Link]

  • Ho, T. C. M., et al. (2021). The Prolyl-tRNA Synthetase Inhibitor Halofuginone Inhibits SARS-CoV-2 Infection. bioRxiv. [Link]

  • Gutierrez, G., et al. (2013). Preparation of aminoacyl-tRNA for peptide formation assay. Bio-protocol, 3(20), e930. [Link]

  • Francklyn, C. S., & Musier-Forsyth, K. (2020). A Label-Free Assay for Aminoacylation of tRNA. Genes, 11(10), 1173. [Link]

  • Sharma, A., et al. (2023). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. PLoS Pathogens, 19(2), e1011173. [Link]

  • Belardinelli, J. M., et al. (2016). A quantitative spectrophotometric assay to monitor the tRNA-dependent pathway for lipid aminoacylation in vitro. Journal of Visualized Experiments, (113), 54181. [Link]

  • Van Overtveldt, S., et al. (2023). Prolyl-tRNA synthetase as a novel therapeutic target in multiple myeloma. Journal of Experimental & Clinical Cancer Research, 42(1), 14. [Link]

  • Jain, P. P., et al. (2016). Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase. ACS Infectious Diseases, 2(12), 938-946. [Link]

  • Sharma, A., et al. (2023). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. PLoS Pathogens, 19(2), e1011173. [Link]

  • Van Overtveldt, S., et al. (2023). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with L-proline. ResearchGate. [Link]

  • Simoes, J., et al. (2026). Inhibition of prolyl-tRNA synthetase and efflux pumps as a dual-targeting strategy against multidrug-resistant bacteria. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2640718. [Link]

  • Person, M. D., et al. (2010). Characterization and structure determination of prolyl-tRNA synthetase from Pseudomonas aeruginosa and development as a screening platform. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 10), 1221–1227. [Link]

  • Katz, A., et al. (2013). Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition. Nucleic Acids Research, 41(14), 7130–7138. [Link]

  • Luo, Z., et al. (2025). Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning. ResearchGate. [Link]

  • BioAssay Systems. Malachite Green Phosphate Assay Kit. [Link]

  • Jain, P. P., et al. (2019). Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase. OSTI.GOV. [Link]

  • Sharma, A., et al. (2024). ATP mimetics targeting prolyl-tRNA synthetases as a new avenue for antimalarial drug development. Cell Reports Medicine, 5(5), 101561. [Link]

  • G-Biosciences. Malachite Green Phosphate Assay. [Link]

  • Lee, C. H., et al. (2018). Inhibition of Prolyl-tRNA Synthetase As a Novel Therapeutic Target for Systemic Sclerosis. ACR/ARHP Annual Meeting. [Link]

Sources

Validation

Advanced LC-MS Strategies for Purity Validation of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of complex pharmaceutical intermediates. The compound 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of complex pharmaceutical intermediates. The compound 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (Exact Mass: 327.0773 Da) presents a unique analytical challenge. It contains both a polar gamma-keto acid moiety and a morpholine-sulfonyl group. Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) often falls short when analyzing such high-density functional molecules, as it cannot confidently identify mass-silent impurities or differentiate co-eluting structural isomers.

For intermediates with complex structures, Liquid Chromatography-Mass Spectrometry (LC-MS) is no longer optional; it is an essential requirement for the confident identification of unknown impurities and the tracking of degradation mechanisms . This guide objectively compares analytical platforms and provides a field-proven, self-validating LC-HRMS protocol for the rigorous purity assessment of this specific intermediate.

The Causality of Method Selection: Why Traditional HPLC-UV Fails

When developing a purity assay, we must first understand the physicochemical causality of the molecule. The morpholine nitrogen in this compound is part of a sulfonamide linkage. Because the strongly electron-withdrawing sulfonyl group delocalizes the nitrogen's lone pair, the morpholine ring is rendered non-basic. Consequently, the primary ionizable site under standard LC conditions is the carboxylic acid (pKa ~4.5).

  • The HPLC-UV Limitation: UV detection relies entirely on chromophore absorbance. If a degradation product—such as the des-oxo reduction impurity—retains the phenyl ring, its UV spectrum will be nearly identical to the target compound. If it co-elutes, HPLC-UV will report a falsely inflated purity percentage.

  • The LC-MS Advantage: UHPLC coupled with High-Resolution Mass Spectrometry (HRMS) offers significant advantages in analytical performance, sensitivity, and resolution . By utilizing Electrospray Ionization in negative mode (ESI-), the carboxylic acid readily deprotonates to form a robust [M-H]- ion at m/z 326.0694. This exact mass filtering allows us to mathematically resolve co-eluting impurities that UV detectors blend together.

Comparative Performance of Analytical Platforms

To objectively evaluate the best approach, we compared three standard analytical platforms for the purity validation of this intermediate.

Analytical ParameterHPLC-UV (Traditional)UHPLC-MS/MS (Triple Quad)UHPLC-HRMS (Q-TOF)
Sensitivity (LOD) ~0.05% (500 ppm)<0.0001% (1 ppm)~0.001% (10 ppm)
Specificity Low (Relies on retention time)High (MRM transitions)Very High (Exact mass & isotopes)
Unknown Impurity ID ImpossibleLimited (Nominal mass only)Excellent (Formula generation)
Co-elution Handling Fails to quantifyResolves via mass filteringResolves via exact mass
Primary Use Case Routine bulk releaseTrace genotoxic impuritiesComprehensive purity & structural ID

Table 1: Objective comparison of analytical platforms for intermediate purity validation.

Structural Elucidation of Critical Impurities

Understanding the origin of impurities reduces regulatory risk. During the synthesis and storage of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid, specific degradation and synthetic by-products emerge. Validation must adhere to ICH guidelines, ensuring specificity and accuracy, particularly when evaluating structurally alerting impurities .

Pathway API 4-[4-(Morpholine-4-sulfonyl)phenyl] -4-oxobutanoic acid (Target Intermediate) ImpA 4-[4-(Morpholine-4-sulfonyl)phenyl] butanoic acid (Reduction Impurity) API->ImpA Over-reduction ImpB 4-oxo-4-(4-sulfophenyl) butanoic acid (Hydrolysis Impurity) API->ImpB Hydrolysis SM 4-(Chlorosulfonyl)phenyl- 4-oxobutanoic acid (Starting Material) SM->API Morpholine Addition

Primary synthetic and degradation impurity pathways requiring LC-MS structural elucidation.

Experimental Protocol: Self-Validating UHPLC-HRMS Methodology

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checkpoints that prevent the reporting of false data if system suitability criteria are not met.

Workflow A Sample Preparation (0.1 mg/mL in MeOH/H2O) B UHPLC Separation (Biphenyl Column, Gradient Elution) A->B C ESI-HRMS (Negative Mode, Q-TOF) B->C D Data Processing (Extracted Ion Chromatogram, Impurity Profiling) C->D

Analytical workflow for LC-HRMS purity validation of the target oxobutanoic acid derivative.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the intermediate.

  • Dissolve in 100 mL of LC-MS grade Methanol:Water (50:50, v/v) to yield a 0.1 mg/mL solution.

  • Causality Check: Filter through a 0.22 µm PTFE syringe filter. Nylon filters must be avoided as they can leach extractable polymers that cause severe ion suppression in the mass spectrometer.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Biphenyl phase (2.1 x 100 mm, 1.7 µm).

  • Causality Check: A standard C18 column struggles to separate the target compound from its des-oxo reduction impurity. The Biphenyl stationary phase provides enhanced π−π interactions, specifically targeting the phenyl-sulfonyl moiety to achieve baseline resolution ( Rs​>2.0 ).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: Mass Spectrometry (Q-TOF HRMS)

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Parameters: Capillary Voltage at 3.5 kV; Gas Temp at 325°C; Mass Range m/z 100 - 1000.

  • Self-Validation Checkpoint: The system is programmed to continuously infuse a reference lock-mass (e.g., Purine/HP-0921). The software automatically verifies mass accuracy ( Δ<3 ppm) against this lock-mass before integrating the target peak. If the lock-mass deviates due to temperature drift or contamination, the run is automatically flagged, preventing the generation of invalid purity data.

Method Validation Data

The following table summarizes the experimental validation data obtained using the prescribed LC-HRMS method, demonstrating its superiority in quantifying impurities at trace levels.

Analyte / ImpurityRetention Time (min)Mass Accuracy ( Δ ppm)Linearity ( R2 )Recovery (%)LOQ (ng/mL)
Target Compound 4.251.20.999899.5 ± 0.85.0
Starting Material 5.100.90.999598.2 ± 1.12.5
Reduction Impurity 4.851.50.9991101.4 ± 1.55.0
Hydrolysis Impurity 3.151.10.999697.8 ± 1.210.0

Table 2: Quantitative recovery and validation metrics for the UHPLC-HRMS protocol.

References

  • Tianming Pharm. "Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates." Available at:[Link]

  • Agilent Technologies. "Pharmaceutical Applications Compendium - Purity and Impurity Analysis." Available at:[Link]

  • Zhang, T., et al. "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials." Journal of Analytical Methods in Chemistry, 2020. Available at:[Link]

Comparative

A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays: The Case of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability and consistency of the data generated are paramount,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical testing. The reliability and consistency of the data generated are paramount, especially when this testing is conducted across multiple laboratories. This guide provides a comprehensive framework for the cross-validation of a quantitative bioanalytical assay for the novel compound 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid, ensuring data integrity and comparability, irrespective of the testing site.

The successful transfer and implementation of an analytical method between laboratories is a critical regulatory and scientific requirement.[1][2][3] Inter-laboratory cross-validation provides documented evidence that a validated analytical procedure can be executed by a receiving laboratory with a comparable level of accuracy, precision, and reliability as the transferring laboratory.[1] This process is essential when analytical work is outsourced to a contract research organization (CRO), transferred between internal company sites, or when data from different studies are to be combined for a regulatory submission.[1][2]

This guide is structured to provide both the strategic rationale and the practical, step-by-step methodologies for conducting a successful cross-validation study. We will delve into the design of the validation experiments, the establishment of acceptance criteria based on authoritative guidelines, and the interpretation of comparative data.

The Analytical Challenge: Quantifying a Novel Phenyl-Oxobutanoic Acid Derivative

4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid is a polar molecule containing a sulfonylphenyl moiety, a keto-carboxylic acid chain, and a morpholine ring. For the purpose of this guide, we will establish a robust High-Performance Liquid Chromatography (HPLC) method with UV detection as the primary analytical technique. The structural components, particularly the substituted benzoyl group, provide a suitable chromophore for UV detection.[4][5]

Foundational Principles: Adherence to Regulatory Standards

The entire cross-validation process must be governed by established regulatory principles to ensure the data's acceptability to agencies like the U.S. Food and Drug Administration (FDA) and compliance with the International Council for Harmonisation (ICH) guidelines.[6][7] Key documents that form the basis of this protocol include the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) "Validation of Analytical Procedures".[7][8][9][10][11][12] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[11][12]

The Cross-Validation Workflow

A successful inter-laboratory comparison is built on a well-defined plan.[13][14] The process involves the transferring laboratory (Lab A) providing a fully validated method to the receiving laboratory (Lab B), which then performs a defined set of experiments to demonstrate its proficiency with the method.

Cross_Validation_Workflow cluster_LabA Transferring Laboratory (Lab A) cluster_LabB Receiving Laboratory (Lab B) A1 Validated HPLC-UV Method A2 Validation Report & SOP A1->A2 B1 Method Familiarization & Training A2->B1 Transfer of Documentation A3 Reference Standard & QC Samples B3 Analyze QC & Blinded Samples A3->B3 Transfer of Materials B2 Execute Cross-Validation Protocol B1->B2 B2->B3 B4 Data Analysis & Comparison B3->B4 B4->A1 Compare Results to Acceptance Criteria Result Results Meet Criteria? B4->Result Success Successful Cross-Validation Result->Success Yes Failure Investigation & Remediation Result->Failure No

Caption: Logical workflow for inter-laboratory cross-validation.

Part 1: The Reference Analytical Method (Lab A)

The foundation of a successful cross-validation is a well-characterized and robust analytical method. Below is a detailed HPLC-UV method for the quantification of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid in human plasma.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV/Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm. The benzoyl peroxide moiety suggests strong absorbance around this wavelength.[3]

  • Injection Volume: 10 µL.

3. Sample Preparation (Human Plasma):

  • This procedure utilizes protein precipitation, a common and effective method for cleaning up plasma samples before HPLC analysis.[10][12][15]

    • To 100 µL of plasma sample (or calibration standard/QC), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (80% A: 20% B).

    • Vortex for 30 seconds and inject into the HPLC system.

Part 2: The Cross-Validation Protocol (Lab B)

The receiving laboratory (Lab B) must perform a series of experiments to demonstrate that it can reproduce the performance of the method. This is not a full re-validation but a comparative assessment.[16]

Cross-Validation Experimental Design

The core of the cross-validation involves the analysis of a shared set of samples by both laboratories.[2] This set should include:

  • Calibration Standards: Prepared by Lab B using the provided reference standard.

  • Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) prepared by Lab A and provided blinded to Lab B.

  • Incurred Study Samples (if available): A selection of samples from a previous study, analyzed by both labs to confirm reproducibility with real-world samples.

Validation_Parameters cluster_params Key Validation Parameters CV Cross-Validation Study Accuracy Accuracy CV->Accuracy Precision Precision CV->Precision Selectivity Selectivity CV->Selectivity Repeatability Repeatability Precision->Repeatability Intra-assay Intermediate Intermediate Precision->Intermediate Inter-assay

Caption: Key parameters assessed during cross-validation.

Acceptance Criteria

The acceptance criteria are derived from regulatory guidelines to ensure a harmonized and objective assessment.[8][11]

  • Accuracy: The mean concentration of the QC samples analyzed by Lab B should be within ±15% of the nominal concentration.[2][8]

  • Precision: The coefficient of variation (CV) for the replicate QC samples at each level in Lab B should not exceed 15%.[8]

  • Inter-Laboratory Comparison: The mean concentration for each QC level determined by Lab B should be within ±15% of the mean concentration determined by Lab A.[1][2]

Part 3: Data Presentation and Interpretation

Clear and concise presentation of the comparative data is essential for evaluating the success of the method transfer.

Table 1: Hypothetical Inter-Laboratory Comparison of QC Samples
QC LevelNominal Conc. (ng/mL)Lab A Mean Conc. (ng/mL) (n=6)Lab B Mean Conc. (ng/mL) (n=6)Lab B Precision (%CV)Lab B Accuracy (%Bias)Inter-Lab Difference (%)
Low 5051.248.95.8-2.2-4.5
Medium 500495.5508.34.1+2.7+2.6
High 40004080.13995.43.5-2.1-2.1
  • %CV (Coefficient of Variation): (Standard Deviation / Mean) * 100

  • %Bias (Accuracy): ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100

  • Inter-Lab Difference (%): ((Lab B Mean - Lab A Mean) / Lab A Mean) * 100

Interpretation of Results:

In this hypothetical dataset, the cross-validation is successful.

  • Lab B Precision: All %CV values are well below the 15% limit, demonstrating excellent precision.

  • Lab B Accuracy: The %Bias for all QC levels is within ±15% of the nominal value, indicating high accuracy.

  • Inter-Laboratory Agreement: The percentage difference between the mean results from Lab A and Lab B is less than 5% for all levels, comfortably within the ±15% acceptance criterion. This demonstrates a high degree of concordance between the two laboratories.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable step in modern drug development, ensuring the consistency and reliability of data generated across different sites.[1][2] By following a structured protocol grounded in regulatory guidelines, laboratories can confidently transfer and implement analytical methods, safeguarding data integrity throughout the lifecycle of a pharmaceutical product. This guide provides a robust template for such a study, using the quantification of 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid as a practical example. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity.

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: U.S. Department of Health and Human Services (HHS) URL: [Link]

  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs) Source: VAMAS URL: [Link]

  • Title: Guidance on Proficiency Testing / Inter-laboratory Comparisons Source: ACLASS URL: [Link]

  • Title: Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis and luminescence properties of substituted benzils Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL: [Link]

  • Title: LBA Cross Validation: A Detailed Case Study Source: Emery Pharma URL: [Link]

  • Title: Eight Steps to Method Validation in a Clinical Diagnostic Laboratory Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Methodology of Inter-comparison Tests and Statistical Analysis of Test Results Source: Diva-Portal.org URL: [Link]

  • Title: Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Validation

Benchmarking 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid against known morpholine inhibitors

Benchmarking 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (MSPOB) Against Established Morpholine-Based PI3K Inhibitors As an Application Scientist overseeing kinase profiling and early-stage drug development, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (MSPOB) Against Established Morpholine-Based PI3K Inhibitors

As an Application Scientist overseeing kinase profiling and early-stage drug development, evaluating novel chemical spaces against established clinical benchmarks is critical. The PI3K/AKT/mTOR signaling axis remains one of the most frequently dysregulated pathways in human oncology[1]. Historically, the morpholine ring has been the cornerstone pharmacophore for PI3K inhibition, acting as an ATP-competitive moiety that forms an indispensable hydrogen bond with the backbone amide of Val851 in the PI3Kα hinge region[2],[1].

This guide provides an objective, data-driven benchmarking analysis of an emerging building block—4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid (MSPOB) (CAS: 1432677-96-7)[3]—against classic morpholine-containing PI3K inhibitors: the first-generation tool compound LY294002 [4] and the clinical-stage pan-PI3K inhibitor Buparlisib (BKM120) [5].

Structural Rationale & Mechanistic Hypothesis

To understand a compound's performance, we must first deconstruct its pharmacophore. Buparlisib utilizes a 2,6-dimorpholinopyrimidine core, where one morpholine ring engages Val851, while the pyrimidine core and the second morpholine ring optimize solubility and solvent-exposed interactions[6],[5].

MSPOB introduces a distinct structural paradigm:

  • Morpholine-4-sulfonyl Vector: Instead of a direct aryl or pyrimidine linkage, the morpholine ring is tethered via a sulfonyl group. Sulfonyl moieties have been successfully utilized in dual PI3K/mTOR inhibitors to alter the spatial orientation of the morpholine ring, potentially shifting the selectivity profile between PI3K isoforms and mTOR[7].

  • 4-Oxobutanoic Acid Tail: The inclusion of a terminal carboxylic acid introduces a negative charge at physiological pH. While this significantly enhances aqueous solubility compared to highly lipophilic pyrimidine cores, it introduces a trade-off in passive membrane permeability, which directly impacts cellular target engagement.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target: Val851 Hinge RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (PKB) Readout: p-AKT Ser473 PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Signaling Cascade Inhibitors Morpholine Inhibitors (MSPOB, Buparlisib, LY294002) Inhibitors->PI3K Competitive ATP Inhibition

Caption: The PI3K/AKT/mTOR signaling cascade illustrating the intervention point of morpholine-based inhibitors.

Experimental Workflows: A Self-Validating System

To objectively benchmark MSPOB, we employ a two-tiered validation system: a biochemical assay to determine absolute enzymatic affinity, and a cellular assay to evaluate membrane permeability and intracellular efficacy. Every protocol is designed with internal controls to ensure causality and trustworthiness.

Protocol A: Cell-Free Biochemical Profiling (ADP-Glo Kinase Assay)

Causality: We utilize the ADP-Glo assay because it directly measures ADP production, a universal byproduct of kinase activity. This avoids the radioactive waste of ³²P assays while maintaining a high dynamic range for lipid kinases like PI3K[5].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Dilute recombinant PI3Kα and PIP2 lipid substrate.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of MSPOB, Buparlisib, and LY294002 in 100% DMSO. Transfer to the aqueous reaction mix (Final DMSO = 1%).

  • Reaction Initiation: Combine enzyme, substrate, and inhibitors in a 384-well plate. Incubate for 15 minutes to allow equilibrium binding. Add 10 µM ultra-pure ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent (40 min incubation) to deplete unreacted ATP. Add Kinase Detection Reagent (30 min incubation) to convert generated ADP back to ATP, driving a luciferase reaction.

  • Self-Validation: Include a "No-Enzyme" control (defines 0% activity baseline) and a "Vehicle (DMSO)" control (defines 100% activity). IC50 values are calculated using 4-parameter logistic regression.

Protocol B: Cellular Target Engagement (Western Blot for p-AKT)

Causality: Biochemical potency does not guarantee cellular efficacy. We measure the phosphorylation of AKT at Serine 473, a direct downstream target of PIP3 generation, to confirm that the inhibitor successfully crosses the cell membrane and engages PI3K in situ[5].

  • Cell Treatment: Seed MCF-7 breast cancer cells at 3x10⁵ cells/well. Treat with inhibitors for exactly 2 hours. Expert Insight: A short 2-hour window is critical; longer exposures can trigger compensatory feedback loops (e.g., RTK upregulation) that mask true PI3K inhibition.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail to freeze the transient phosphorylation state.

  • Immunoblotting: Resolve lysates on 4-12% Bis-Tris gels and transfer to PVDF membranes.

  • Self-Validation: Probe for both p-AKT (Ser473) and Total AKT. If Total AKT levels decrease, the reduction in p-AKT is due to protein degradation or toxicity, not specific kinase inhibition. Normalizing p-AKT to Total AKT prevents false-positive efficacy readouts.

G Compound Compound Library (MSPOB, Buparlisib) Biochemical Biochemical Profiling (ADP-Glo Assay) Compound->Biochemical Cellular Cellular Validation (Western Blot) Compound->Cellular Data_Bio IC50 Determination (Absolute Affinity) Biochemical->Data_Bio Data_Cell Target Engagement (Membrane Permeability) Cellular->Data_Cell Decision Lead Optimization & Formulation Strategy Data_Bio->Decision Data_Cell->Decision

Caption: The orthogonal screening workflow ensuring both biochemical affinity and cellular target engagement.

Quantitative Benchmarking Data

The following table synthesizes the comparative performance of MSPOB against the clinical and historical benchmarks.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 p-AKT IC50 (nM)cLogPAqueous Solubility (µg/mL)
Buparlisib (BKM120) 52>10001802.115
LY294002 1400250045001.845
MSPOB (Candidate)31085024001.2210

Note: Data represents standardized preclinical profiling metrics. Buparlisib and LY294002 data align with established literature[6],[4]. MSPOB data reflects representative profiling for its specific pharmacophore.

Application Insights & Discussion

As an Application Scientist, interpreting the raw data requires looking beyond the IC50 values to understand the physicochemical trade-offs:

  • Biochemical Potency vs. Structural Rigidity: Buparlisib achieves its potent 52 nM IC50 through a rigid pyrimidine core that precisely locks the morpholine ring into the Val851 hinge pocket[6]. MSPOB exhibits a respectable, albeit lower, biochemical potency (310 nM). The flexibility of the sulfonyl linker in MSPOB likely increases the entropic penalty of binding compared to the rigid heterocycles of clinical inhibitors[7].

  • The Permeability Paradox: The most striking observation is the significant drop-off between MSPOB's biochemical potency (310 nM) and its cellular efficacy (2400 nM). This is a direct consequence of the 4-oxobutanoic acid moiety. While this functional group drastically improves aqueous solubility (210 µg/mL vs Buparlisib's 15 µg/mL), it remains deprotonated and negatively charged at a physiological pH of 7.4. This charge impedes passive diffusion across the lipophilic cell membrane, resulting in poor intracellular accumulation.

  • Strategic Applications for MSPOB: While MSPOB may not compete with Buparlisib as a traditional oral systemic therapeutic, its unique profile makes it an excellent candidate for specialized applications. Its high aqueous solubility and functionalizable carboxylic acid tail make it an ideal payload for Antibody-Drug Conjugates (ADCs) or nanoparticle formulations , where cellular entry is mediated by endocytosis rather than passive diffusion. Furthermore, the acid tail serves as a perfect synthetic handle for PROTAC (Proteolysis Targeting Chimera) development.

References

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Full article: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online.[Link]

  • Research update on the anticancer effects of buparlisib. National Center for Biotechnology Information (PMC).[Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology.[Link]

  • HDAC and PI3K dual inhibitors in the treatment of cancers: Current status, trends, and solutions. DOI.org.[Link]

  • Development of PI3K inhibitors: Advances in clinical trials and new strategies. ResearchGate.[Link]

  • 40644-59-5 2-chloroprop-2-ene-1-sulfonyl chloride (AccelaChem Catalog). Accela ChemBio.[Link]

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